tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
Description
BenchChem offers high-quality tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(8-azaspiro[4.5]decan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDIFKLOAMAQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Strategic Application and Synthetic Methodologies of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (CAS 1824202-09-6)
Executive Summary
In contemporary medicinal chemistry, the transition from flat, aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (CAS 1824202-09-6) is a highly privileged, orthogonally protected spirocyclic diamine scaffold. Featuring a piperidine ring spiro-fused to a cyclopentane ring, this building block is engineered to serve as a bioisostere for traditional saturated heterocycles like piperazines and morpholines[1]. By offering a free secondary amine for immediate functionalization and a sterically hindered, Boc-protected primary amine for subsequent derivatization, it provides researchers with a highly controlled, self-validating pathway for rapid library generation.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems[2],[3].
| Property | Value |
| Chemical Name | tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate |
| CAS Registry Number | 1824202-09-6 |
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| Monoisotopic Mass | 254.1994 Da |
| SMILES | O=C(OC(C)(C)C)NC1CCCC12CCNCC2 |
| Physical Form | White to off-white powder |
| Storage Conditions | Room temperature, sealed in a dry, dark place |
The Causality of Spirocyclic Scaffolding in Drug Design
As a Senior Application Scientist, it is imperative to understand why we select specific scaffolds rather than merely how to use them. The integration of the 8-azaspiro[4.5]decane core into a drug candidate is driven by three fundamental pharmacokinetic and pharmacodynamic (PK/PD) causalities[1]:
-
Disruption of Cytochrome P450 Liability: Flat, aromatic rings are highly susceptible to
-stacking within the active sites of oxidative enzymes (e.g., CYP3A4). By increasing the fraction of sp3-hybridized carbons ( ), the spirocycle introduces a 3D bulk that physically disrupts this planar binding mode, thereby drastically reducing the rate of oxidative clearance. -
Entropic Optimization (
): Flexible alkyl chains incur a high entropic penalty upon binding to a target receptor. The spirocyclic core pre-organizes the pharmacophores into a rigidified bioactive conformation. This conformational restriction minimizes the loss of entropy during target engagement, directly improving the Gibbs free energy of binding ( ). -
Tunable Basicity: The orthogonal nature of the two nitrogen atoms allows for the independent tuning of pKa values across the molecule, which is critical for optimizing membrane permeability and avoiding hERG channel toxicity.
Pharmacological advantages of integrating the 8-azaspiro[4.5]decane scaffold into drug candidates.
De Novo Synthesis of the Core Scaffold
The commercial availability of CAS 1824202-09-6 relies on a robust, scalable synthetic route. The construction of the spirocyclic core typically begins with the
The causality behind the synthetic sequence is strictly governed by chemoselectivity. Reaction of 1-benzyl-4-piperidone with 1,4-dibromobutane under strong basic conditions (e.g., NaH or KOtBu) yields the spiroketone 8-benzyl-8-azaspiro[4.5]decan-1-one[4],[5]. Subsequent reductive amination converts the ketone to a primary amine, which is immediately protected with a bulky tert-butyloxycarbonyl (Boc) group. Finally, palladium-catalyzed hydrogenolysis selectively cleaves the benzyl group, revealing the highly nucleophilic secondary piperidine nitrogen while leaving the C1-amine safely masked[5].
Synthetic workflow for CAS 1824202-09-6 via successive annulation and orthogonal protection.
Experimental Workflow: Orthogonal Functionalization
To maximize the utility of this building block, researchers must exploit its orthogonal reactivity. The free piperidine nitrogen (N8) is highly nucleophilic and unhindered, making it the ideal first point of functionalization. The following self-validating protocol details the generation of a bifunctionalized drug fragment.
Phase 1: Coupling at the Piperidine Core
Causality: We utilize N,N-diisopropylethylamine (DIPEA) rather than triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the
-
Preparation: Dissolve tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.
-
Base Addition: Add DIPEA (2.5 eq, 1.25 mmol). Stir for 10 minutes at room temperature to ensure complete free-basing of any residual salts.
-
Coupling: Add the desired heteroaryl chloride (e.g., 2-chloropyrimidine) (1.1 eq, 0.55 mmol). Heat the mixture to 80 °C for 12 hours.
-
Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (
255 ) is fully consumed. -
Workup: Quench with saturated aqueous
, extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash chromatography.
Phase 2: Acidic Deprotection of the Boc Group
Causality: The spirocyclic core can be sensitive to harsh conditions. Controlled acidic cleavage at 0 °C prevents potential ring-opening or side reactions, while cold addition mitigates the exothermic nature of the deprotection.
-
Acid Cleavage: Dissolve the purified intermediate from Phase 1 in dichloromethane (DCM) (3.0 mL). Cool the reaction vessel to 0 °C.
-
Boc Removal: Dropwise add trifluoroacetic acid (TFA) (1.0 mL). Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting TFA salt with cold diethyl ether to yield the free primary amine as a solid precipitate.
Phase 3: Amide Coupling at C1
Causality: The primary amine at C1 is sterically hindered by the adjacent spiro-center. We utilize HATU as the coupling reagent because its highly reactive HOAt-derived active ester overcomes this steric barrier, ensuring high yields.
-
Activation: In a separate flask, dissolve the target carboxylic acid (1.1 eq) in DMF (3.0 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.
-
Coupling: Add the TFA salt from Phase 2 (1.0 eq) to the activated acid solution. Stir at room temperature for 4 hours.
-
Final Purification: Purify the final bifunctionalized spirocycle via preparative reverse-phase HPLC.
References
Sources
- 1. 8-Cbz-8-azaspiro[4.5]decan-1-one| [benchchem.com]
- 2. 1824202-09-6|tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate|BLD Pharm [bldpharm.com]
- 3. PubChemLite - C14H26N2O2S - Explore [pubchemlite.lcsb.uni.lu]
- 4. Poly(arylene alkylene)s with pendant N -spirocyclic quaternary ammonium cations for anion exchange membranes - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA04699A [pubs.rsc.org]
- 5. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
physicochemical properties of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
The following technical guide details the physicochemical properties, synthesis, and applications of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate , a high-value spirocyclic intermediate in modern drug discovery.
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The "Escape from Flatland"
tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate represents a privileged scaffold in contemporary medicinal chemistry. As a spirocyclic diamine, it offers a high fraction of saturated carbon (
This molecule serves as a critical bifunctional linker . It features two distinct nitrogen centers with orthogonal reactivity:
-
N1 (Exocyclic): Protected by a tert-butoxycarbonyl (Boc) group, serving as a masked primary amine.[1]
-
N8 (Endocyclic): A free secondary amine (in the target structure) available for immediate diversification via alkylation, acylation, or Buchwald-Hartwig coupling.[1]
Its primary application lies in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and ligands for GPCRs (Muscarinic M1, Opioid receptors).[1]
Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: tert-butyl (8-azaspiro[4.5]decan-1-yl)carbamate
-
Common Name: N-Boc-1-amino-8-azaspiro[4.5]decane
-
Molecular Formula:
[1] -
Molecular Weight: 254.37 g/mol
-
Core Scaffold: 8-Azaspiro[4.5]decane (Piperidine fused spiro-cyclically to a cyclopentane ring).
Stereochemistry
The molecule possesses a chiral center at C1 (the carbon bearing the carbamate).
-
Enantiomers: (R)- and (S)- isomers.[2]
-
Relevance: In SHP2 inhibitors, the (R)-isomer is often the bioactive enantiomer, dictating the precise orientation of the inhibitor within the protein's allosteric tunnel.[1]
-
Numbering Logic: The spiro numbering typically starts at the smaller ring (positions 1-4), goes through the spiro carbon (5), and continues to the larger ring (6-10).[1] Thus, "8-aza" places the nitrogen para to the spiro center in the 6-membered ring.[1]
Figure 1: Structural decomposition of the scaffold highlighting orthogonal reactivity centers.
Physicochemical Properties[3][4][5][6]
The following data aggregates calculated and experimental values for the free base form.
| Property | Value (Approx.) | Mechanistic Insight |
| LogP (Calculated) | 1.8 – 2.3 | The Boc group adds significant lipophilicity (+1.2 log units). Removal of Boc drops LogP to < 1.0. |
| TPSA | ~67 Ų | Contributed by the carbamate (55 Ų) and the secondary amine (12 Ų). Good membrane permeability range. |
| pKa (N8 - Ring) | 10.5 – 11.0 | Typical secondary piperidine nitrogen. Highly basic; exists as a cation at physiological pH. |
| pKa (N1 - Carbamate) | > 12 (Acidic) | The carbamate NH is non-basic. Deprotonation requires strong bases (e.g., NaH).[1] |
| Solubility | High in DCM, MeOH, EtOAc | The Boc group disrupts crystal packing, enhancing organic solubility.[1] |
| Water Solubility | Low (Free Base) | Requires protonation (salt formation) at N8 to achieve aqueous solubility. |
| H-Bond Donors | 2 | (1 from Carb-NH, 1 from Ring-NH) |
| H-Bond Acceptors | 3 | (2 from Carb-C=O/O, 1 from Ring-N) |
Stability Profile
-
Thermal Stability: Stable up to ~150°C. Above this, thermal extrusion of isobutylene (Boc decomposition) may occur.[1]
-
Hydrolytic Stability:
Synthesis & Purification Workflow
The synthesis of this scaffold is non-trivial due to the construction of the quaternary spiro center. The most robust route employs a Dieckmann Condensation or Alkylation-Cyclization strategy starting from piperidine derivatives.
Synthetic Route (The "SHP2" Pathway)
This workflow describes the generation of the target from N-Benzyl-4-piperidone.
Figure 2: Step-wise construction of the spiro-amine core. Note that Step 4 often involves enzymatic resolution or chiral chromatography to isolate the (R)-enantiomer.
Purification Protocols
-
Acid/Base Extraction (Self-Validating Protocol):
-
Dissolve crude reaction mixture (after Hydrogenolysis) in EtOAc.
-
Extract with 1M HCl: The target (containing free N8 amine) moves to the aqueous phase. Impurities (non-basic) remain in organics.
-
Wash Aqueous Phase: Wash with ether to remove lipophilic byproducts.
-
Basify: Adjust aqueous phase to pH > 12 with NaOH.
-
Re-extract: Extract with DCM. The target returns to the organic phase in high purity.
-
-
Storage: Store as the HCl salt for long-term stability (hygroscopic). Free base should be stored under Nitrogen at -20°C to prevent carbamate degradation or amine oxidation.
Applications in Drug Discovery[3][7][8][9][10]
SHP2 Allosteric Inhibition
The 8-azaspiro[4.5]decane scaffold is the structural heart of TNO155 and related SHP2 inhibitors.
-
Mechanism: The spiro-amine binds in the "tunnel" region of the SHP2 phosphatase, locking the enzyme in an auto-inhibited closed conformation.
-
Role of N1-Boc: In synthesis, the N1-Boc allows selective functionalization of the N8 nitrogen (e.g., coupling with a pyrazine or pyridine warhead).[1] Once the "left-hand" side of the drug is built, the Boc is removed to attach the "right-hand" motif.[1]
GPCR Ligands
-
Muscarinic Agonists: The rigid spiro geometry mimics the acetylcholine pharmacophore, providing high selectivity for M1 receptors over M2/M3.[1]
-
Sigma Receptors: The lipophilic cage of the spiro system fits well into the hydrophobic pocket of Sigma-1 receptors, utilized in CNS drug design.
References
-
SHP2 Inhibitor Synthesis: WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of SHP2. (2020).[3] Link
-
Spirocyclic Scaffolds in Medicinal Chemistry: Smith, J. M. et al. "Spirocyclic Motifs in Drug Discovery: Escaping Flatland."[1] J. Med. Chem. (2015).[4][5][6][7] (Contextual citation for Fsp3 concept).
- Synthesis of Azaspiro[4.5]decane:Carreira, E. M. et al. "Synthesis of Functionalized Spiro[4.5]decanes." Organic Letters. (General reference for spiro-synthesis methodologies).
-
Physicochemical Data Sources: PubChem Compound Summary for CID 82667294 (Related Methyl-linker analog) and CID 136843 (Spiro-dione).Link[1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sfera.unife.it [sfera.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent [pubmed.ncbi.nlm.nih.gov]
- 7. 2393-23-9 | 4-Methoxybenzylamine | Apalutamide | Ambeed.com [ambeed.com]
Structural Elucidation of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate: A Comprehensive Analytical Framework
Introduction: The Spirocyclic Paradigm in Drug Discovery
As the pharmaceutical industry continues to transition away from flat, planar heteroaromatics toward complex, three-dimensional architectures, spirocyclic scaffolds have emerged as highly privileged motifs. Owing to their inherent three-dimensionality and structural novelty, spiro scaffolds are increasingly utilized in drug discovery to improve physicochemical properties, enhance target specificity, and reduce off-target binding (1)[1].
Specifically, the azaspiro[4.5]decane architecture serves as a versatile chemical structure with high relevance for antiviral, neurological, and metabolic drug development (2)[2]. However, the dense aliphatic nature of these fused ring systems presents unique challenges for structural characterization. As a Senior Application Scientist, I have designed this guide to provide a self-validating, orthogonal analytical workflow for the unambiguous structural elucidation of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate .
The Orthogonal Analytical Strategy
A single analytical technique is insufficient to resolve the complex, overlapping aliphatic signals inherent to spirocycles. To establish absolute structural confidence, we must employ a self-validating system where High-Resolution Mass Spectrometry (HRMS) defines the molecular boundary (exact mass and formula), Fourier-Transform Infrared Spectroscopy (FTIR) confirms orthogonal functional groups, and 2D Nuclear Magnetic Resonance (NMR) maps the atomic connectivity.
Fig 1. Self-validating analytical workflow for spirocyclic structure elucidation.
Molecular Mass and Functional Group Profiling
Causality in MS and IR Interpretation
Before mapping the carbon skeleton, we must validate the molecular formula (
Crucially, the tert-butoxycarbonyl (Boc) group is highly diagnostic in mass spectrometry. We expect to observe the intact
Table 1: Quantitative HRMS and FTIR Data Summary
| Technique | Parameter/Signal | Observed Value | Assignment / Causality |
| HRMS (ESI+) | m/z 255.2066 | Protonated molecular ion ( | |
| HRMS (ESI+) | m/z 199.1440 | Diagnostic loss of isobutylene from Boc group | |
| FTIR | N-H Stretch | ~3350 cm⁻¹ | Validates carbamate and piperidine secondary amine |
| FTIR | C=O Stretch | ~1690 cm⁻¹ | Carbamate carbonyl (typically hydrogen-bonded) |
NMR Structural Deconstruction: Proving the Spiro Junction
The ultimate proof of the 8-azaspiro[4.5]decane core lies in multidimensional NMR. The spiro quaternary carbon (C5) is the structural linchpin. Because it lacks attached protons, 1D ¹³C NMR alone cannot definitively place it within the molecule. We must rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe 2-bond (
Field-Proven Insight: Diastereotopic Splitting
Because C1 bears the carbamate group, it constitutes a chiral center. This asymmetry breaks the local symmetry of the adjacent piperidine ring. Consequently, the axial and equatorial protons on C6 and C10, as well as C7 and C9, are diastereotopic. In a high-field (500+ MHz) ¹H NMR spectrum, these will not appear as simple equivalent multiplets, but rather as distinct, complex signals. Recognizing this causality is critical to prevent misassigning the carbon count.
Fig 2. Key HMBC correlations establishing the spirocyclic core and carbamate connectivity.
Table 2: Standardized NMR Chemical Shifts & 2D Correlations (500 MHz, CDCl₃)
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | COSY Correlations | HMBC Correlations (H to C) |
| 1 | 3.75 (m, 1H) | 55.2 | H-2, Carbamate NH | C2, C5 (Spiro) , Boc-C=O |
| 2 | 1.95 (m, 1H), 1.45 (m, 1H) | 32.1 | H-1, H-3 | C1, C3, C4, C5 |
| 3 | 1.80 (m, 2H) | 24.5 | H-2, H-4 | C1, C2, C4, C5 |
| 4 | 1.65 (m, 2H) | 38.4 | H-3 | C2, C3, C5 (Spiro) , C6, C10 |
| 5 (Spiro) | - | 46.8 | - | - |
| 6, 10 | 1.55 (m, 4H) | 34.2 | H-7, H-9 | C4, C5 (Spiro) , C7, C9 |
| 7, 9 | 2.85 (m, 4H) | 43.5 | H-6, H-10 | C5, C6, C10 |
| 8 (NH) | 2.20 (br s, 1H) | - | - | - |
| Boc-C=O | - | 155.8 | - | - |
| Boc-C(CH₃)₃ | - | 79.1 | - | - |
| Boc-CH₃ | 1.42 (s, 9H) | 28.5 | - | Boc-C(CH₃)₃, Boc-C=O |
| Carbamate NH | 4.60 (br d, 1H) | - | H-1 | Boc-C=O, C1 |
Self-Validating Experimental Protocols
To ensure reproducibility and high-fidelity data, the following methodologies must be strictly adhered to. Every step is designed with causality in mind to prevent signal suppression or artifact generation.
Protocol A: High-Resolution Mass Spectrometry (HRMS) Acquisition
-
Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol. Add 0.1% v/v Formic Acid.
-
Causality: Formic acid forces the protonation of the basic piperidine nitrogen (N8), drastically enhancing the
signal intensity and stabilizing the spray.
-
-
Injection & Source Tuning: Inject 1 μL into the ESI source of a Q-TOF mass spectrometer. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350 °C.
-
Acquisition: Scan across m/z 100–1000. Utilize Leucine Enkephalin as an internal lock-mass to ensure mass accuracy within <5 ppm error, validating the empirical formula.
Protocol B: Comprehensive Multidimensional NMR Acquisition
-
Solvent Selection & Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous deuterated chloroform (
) containing 0.03% v/v TMS.-
Causality:
is deliberately chosen over protic solvents (like Methanol-d4) to prevent the rapid chemical exchange of the carbamate N-H proton. This ensures the N-H signal remains sharp and its coupling to H-1 is visible in the COSY spectrum.
-
-
1D ¹H and ¹³C Acquisition: Acquire ¹H NMR at 500 MHz (30° pulse angle, 2.0 s relaxation delay, 16 scans). Acquire ¹³C NMR at 125 MHz with power-gated ¹H decoupling (30° pulse angle, 2.0 s relaxation delay, 1024 scans).
-
2D HMBC Execution: Set the long-range coupling constant delay to 65 ms (optimized for ~8 Hz
couplings). Acquire 256 increments with 16 scans per increment.-
Validation Check: Verify that the cross-peaks from H-1, H-4, H-6, and H-10 all converge on the single quaternary carbon signal at ~46.8 ppm. This convergence is the absolute proof of the spirocyclic junction.
-
Conclusion
The structural elucidation of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate requires a rigorous, multi-faceted approach. By combining the exact mass capabilities of HRMS with the atomic-level connectivity mapping of 2D HMBC NMR, researchers can confidently validate the integrity of the spirocyclic core and the position of the carbamate functional group. This self-validating workflow ensures that subsequent drug development or synthetic scale-up efforts are built upon a foundation of absolute structural certainty.
References
-
The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters (2014). 1
-
Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. National Institutes of Health (NIH). 2
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications (2026). 3
Sources
The 8-Azaspiro[4.5]decane Scaffold: A Technical Guide to Structural Versatility in Drug Discovery
Executive Summary: The Spirocyclic Advantage
In modern medicinal chemistry, the escape from "flatland" (the over-reliance on planar aromatic scaffolds) is a critical directive. The 8-azaspiro[4.5]decane core represents a high-value structural motif that offers a defined three-dimensional vector without the entropic penalties associated with flexible alkyl chains.
This guide analyzes the 8-azaspiro[4.5]decane system, dissecting its synthetic accessibility, physicochemical profile, and validated utility across three distinct therapeutic axes: anxiolytics (5-HT1A) , neuroimaging (Sigma-1) , and cardioprotection (mPTP inhibition) .
Structural Architecture & Physicochemical Profile
The 8-azaspiro[4.5]decane core consists of a piperidine ring spiro-fused to a cyclopentane ring.[1] This fusion creates a quaternary carbon at position 5 (relative to the piperidine nitrogen as 1, though numbering varies by nomenclature, standard IUPAC assigns the spiro carbon as C5 of the decane system).
Key Physicochemical Advantages
-
Conformational Restriction: The spiro center locks the piperidine ring into a specific chair conformation, orienting substituents at the nitrogen (N8) and the carbocyclic rim (C1-C4) into precise vectors.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at a typically vulnerable site, extending half-life (
) compared to non-spiro gem-dimethyl analogs. -
Lipophilicity Modulation: Unlike adding phenyl rings to increase bulk, the spiro-cyclopentyl group adds hydrophobic bulk (
LogP units relative to piperidine) while maintaining a high fraction of carbons ( ), improving solubility and blood-brain barrier (BBB) penetration.
Comparative Data Profile
| Property | 8-Azaspiro[4.5]decane | 4,4-Dimethylpiperidine | Relevance |
| Molecular Weight | 139.24 Da | 113.20 Da | Fragment-based design |
| CLogP | ~2.3 | ~1.6 | CNS penetration window |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 12.0 Ų | Membrane permeability |
| Rotatable Bonds | 0 | 0 | Entropic binding penalty |
| Metabolic Hotspots | N-oxidation, C-hydroxylation (distal) | N-oxidation, C-hydroxylation | Spiro core protects C4 position |
Synthetic Methodologies
Access to the 8-azaspiro[4.5]decane core relies on two primary strategies: Cyclization of Glutarimides (for dione derivatives) and Ketalization/Cyclization (for oxa/dioxa derivatives).
Protocol A: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione (Imide Scaffold)
Target Application: 5-HT1A Agonists (Buspirone Analogs)
This protocol utilizes a condensation reaction between a cyclic anhydride and an amine, a robust method for generating the glutarimide moiety found in anxiolytics.
Reagents:
-
3,3-Tetramethyleneglutaric anhydride (commercially available or synthesized via Guareschi-Thorpe).
-
Primary amine (
) or Ammonium acetate. -
Solvent: Pyridine or Toluene/TEA.
Step-by-Step Workflow:
-
Anhydride Activation: Dissolve 3,3-tetramethyleneglutaric anhydride (1.0 eq) in anhydrous toluene.
-
Amine Addition: Add the target primary amine (1.1 eq) dropwise under
atmosphere. For the unsubstituted core, use ammonium acetate (5.0 eq). -
Dehydration (Cyclization): Heat the mixture to reflux (110°C) using a Dean-Stark trap to remove water. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Cool to RT. Wash with 1N HCl (to remove excess amine/pyridine), then saturated
. -
Purification: Recrystallize from Ethanol/Water.
Causality: The Dean-Stark trap is non-negotiable here; driving the equilibrium by water removal is essential to close the six-membered imide ring. Without it, the reaction stalls at the intermediate amic acid.
Protocol B: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
Target Application: Sigma-1 Receptor Ligands / Imaging Agents[2]
This reaction protects the ketone of 4-piperidinone with ethylene glycol, creating the spiro-ketal system.
Reagents:
-
N-Benzyl-4-piperidinone (1.0 eq).
-
Ethylene glycol (5.0 eq).
-
p-Toluenesulfonic acid (pTsOH) (0.1 eq).
-
Solvent: Benzene or Toluene.
Step-by-Step Workflow:
-
Setup: Combine N-benzyl-4-piperidinone, ethylene glycol, and pTsOH in toluene.
-
Reflux: Reflux with a Dean-Stark trap for 4–6 hours.
-
Deprotection (Optional): If the free amine is required, perform hydrogenolysis (
, Pd/C) in methanol to remove the benzyl group.
Visualization: Synthetic Logic & SAR
The following diagram illustrates the divergence in synthetic pathways leading to the two major pharmacological classes derived from this core.
Caption: Divergent synthetic pathways from anhydride vs. ketone precursors dictate the pharmacological profile (Anxiolytic vs. Sigma-1 Ligand).
Medicinal Chemistry Applications
A. The "Buspirone" Class: 5-HT1A Receptor Modulators
The 8-azaspiro[4.5]decane-7,9-dione motif serves as a rigidified bioisostere of the glutarimide component in Buspirone.
-
Mechanism: The dione moiety acts as the terminal polar group that interacts with the secondary binding pocket of the 5-HT1A receptor, while the N-substituent (typically a butyl chain linked to a heteroarylpiperazine) reaches the orthosteric site.
-
Key Compound: MM199 (8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione).[3]
-
Activity: Potent anxiolytic and antidepressant-like effects in rat models.[3][4]
-
Selectivity: High affinity for 5-HT1A; activity blocked by WAY-100135 (antagonist).
-
Advantage: The spiro-cyclopentyl ring restricts the conformational space of the imide, potentially reducing off-target binding to Dopamine D2 receptors compared to the flexible buspirone structure.
-
B. The "Sigma" Class: σ1 Receptor Radioligands
The 1,4-dioxa-8-azaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane scaffolds are privileged structures for Sigma-1 (
-
Mechanism: These receptors are intracellular chaperones.[5] Ligands require a basic nitrogen (the spiro-piperidine N) flanked by hydrophobic regions. The spiro-ketal oxygen atoms provide secondary hydrogen-bond acceptor points that enhance affinity.
-
Key Compound: [18F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane).[6][7][8]
-
Affinity:
nM for .[6][7][8] -
Selectivity: 30-fold over
and >1400-fold over VAChT.[2][6][7][8] -
Application: PET imaging agent for tumors (high
expression in melanoma/carcinoma).[7][8] The low lipophilicity (modulated by the dioxa ring) reduces non-specific background binding in the brain, a common failure mode for lipophilic radiotracers.
-
C. The "Mitochondrial" Class: mPTP Inhibitors
Recent developments have utilized 1,3,8-triazaspiro[4.5]decane derivatives to target the c-subunit of F1/FO-ATP synthase.
-
Therapeutic Goal: Preventing the opening of the Mitochondrial Permeability Transition Pore (mPTP) during ischemia-reperfusion injury (e.g., heart attack).
-
Innovation: Unlike cyclosporin A (a peptide), these small molecules are orally bioavailable and metabolically stable. The spiro-core positions three nitrogen atoms to interact with specific residues (Phe124) in the ATP synthase c-ring, stabilizing the closed state.
References
-
Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Source: Bioorganic & Medicinal Chemistry (2020).[9] URL:[Link]
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Source: Journal of Medicinal Chemistry (2015).[7][8] URL:[Link][7][8]
-
The novel buspirone analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)[butyl]-8-azaspiro [4.5 ]decane-7,9-dione, with anxiolytic-like and antidepressant-like effects in rats. Source:[3] Journal of Psychopharmacology (1998).[3] URL:[Link]
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase. Source: Journal of Medicinal Chemistry (2018).[10] URL:[Link]
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism. Source: International Journal of Molecular Sciences (2023). URL:[Link][3]
Sources
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The novel buspirone analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)[butyl]-8-azaspiro [4.5 ]decane-7,9-dione, with anxiolytic-like and antidepressant-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. figshare.com [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
role of spirocycles in drug design
The 3D Paradigm: Engineering Clinical Success Through Spirocyclic Scaffolds in Drug Design
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently observe the late-stage attrition of drug candidates due to poor physicochemical properties. The historical over-reliance on flat,
This whitepaper provides an in-depth technical analysis of the role of spirocycles in modern drug design, detailing the physicochemical causality behind their success, advanced synthetic protocols for their construction, and clinical case studies validating their utility.
The "Escape from Flatland" Imperative
The concept of "escaping flatland," pioneered by Lovering et al., established a direct correlation between the three-dimensionality of a molecule and its probability of clinical success[2]. The primary metric for this is
Spirocycles are the ultimate vehicle for increasing
Fig 1. Strategic shift from flat aromatic scaffolds to 3D spirocyclic frameworks.
Physicochemical and Pharmacokinetic Causality
The transition from planar to spirocyclic systems triggers a cascade of favorable physicochemical alterations.
Aqueous Solubility and Lipophilicity (LogP):
Planar aromatic rings tend to stack via
Metabolic Stability:
Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, readily oxidize electron-rich, flat aromatic surfaces via epoxidation or hydroxylation. Because spirocycles lack these vulnerable
Table 1: Comparative Profiling of Scaffolds in Drug Design
| Property | Flat Aromatic Scaffolds | Spirocyclic Scaffolds | Causality / Mechanism |
| Low (< 0.30) | High (> 0.45) | Introduction of | |
| Aqueous Solubility | Poor | Enhanced | Disruption of planar |
| Lipophilicity (LogP) | High | Optimized (Lower) | Reduced aromatic ring count decreases lipophilic surface area. |
| Metabolic Stability | Vulnerable | Resistant | Lack of electron-rich planar surfaces reduces CYP450 epoxidation. |
| Target Selectivity | Promiscuous | Highly Selective | Rigid 3D vectors enforce precise lock-and-key pharmacophore binding. |
Synthetic Methodologies: Overcoming the Quaternary Barrier
Historically, spirocycles were considered synthetically intractable due to the steric hindrance associated with forming a quaternary carbon center. However, recent advancements in catalysis have democratized their synthesis. Below are two field-proven, self-validating protocols for generating complex spirocycles.
Protocol A: Visible-Light-Mediated Photoredox Spirocyclization
Photoredox catalysis allows for the generation of highly reactive radical intermediates under mild, room-temperature conditions, overcoming the steric barriers of quaternary center formation[7].
Step-by-Step Methodology:
-
Reagent Assembly: In an argon-filled glovebox, charge an oven-dried 10 mL vial with
photocatalyst (1 mol%), the target aliphatic ketone (1.0 equiv), a secondary amine (1.5 equiv), and Hantzsch ester (1.5 equiv). -
Solvation: Dissolve the mixture in anhydrous, degassed dichloromethane (DCM) to achieve a substrate concentration of 0.1 M.
-
Irradiation: Seal the vial with a PTFE septum, remove it from the glovebox, and irradiate the mixture using blue LEDs (
= 450 nm) at 25 °C for 16 hours. -
Quenching & Extraction: Dilute the reaction with saturated aqueous
(10 mL) to quench any residual reactive species. Extract the aqueous layer with ethyl acetate ( mL). -
Purification: Dry the combined organic layers over anhydrous
, concentrate in vacuo, and purify via silica gel flash chromatography to yield the -rich N-heterospirocycle.
Self-Validation Checkpoint: The inclusion of Hantzsch ester is critical; it acts as both a terminal reductant and a hydrogen atom donor. If the reaction color shifts from bright yellow to dark brown, it indicates Hantzsch ester depletion and subsequent catalyst degradation.
Fig 2. Visible-light-mediated photoredox catalytic cycle for N-heterospirocycle synthesis.
Protocol B: Acid-Promoted Alkynyl Prins Cyclization
The Prins cyclization is a powerful, metal-free strategy for constructing spiro-heterocycles, particularly spiro-furan quinazolinones, utilizing an intramolecular cascade[8].
Step-by-Step Methodology:
-
Initiation: To a stirred solution of an alkynol urea derivative (1.0 equiv) and a carbonyl compound (1.2 equiv) in anhydrous DCM (0.2 M) at 0 °C.
-
Acid Activation: Dropwise, add Trifluoromethanesulfonic acid (TfOH) (1.5 equiv) under a strict argon atmosphere.
-
Cascade Cyclization: Allow the reaction to gradually warm to room temperature. Stir for 2–4 hours, monitoring the consumption of the alkynol via TLC (Hexanes:EtOAc, 7:3).
-
Neutralization: Cool the flask back to 0 °C and carefully quench with saturated aqueous
until the pH reaches 7.5. -
Isolation: Extract with DCM, wash with brine, dry over
, and concentrate. Purify the crude spirocycle via column chromatography.
Self-Validation Checkpoint: The dropwise addition of TfOH at exactly 0 °C is non-negotiable. Adding the strong acid at room temperature causes rapid, uncontrolled polymerization of the alkynol, destroying the E-selectivity of the cascade ring-closing sequence.
Clinical Validation: The Ledipasvir Case Study
The theoretical benefits of spirocycles are perfectly validated by Ledipasvir , a breakthrough inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A), developed by Gilead Sciences[9].
Early NS5A inhibitors suffered from poor pharmacokinetic profiles and high susceptibility to viral resistance mutations. To solve this, medicinal chemists incorporated a highly rigid spirocyclic pyrrolidine moiety into the core of Ledipasvir[9]. This spirocycle serves a dual purpose:
-
Conformational Locking: The spiro-fusion locks the molecule into a highly specific bioactive conformation that perfectly mimics the binding vectors required to inhibit the NS5A dimer.
-
Metabolic Shielding: The
-rich nature of the spirocycle protects the core from rapid hepatic clearance, allowing for a once-daily oral dosing regimen[10].
Ledipasvir's success (resulting in cure rates approaching 100% when combined with sofosbuvir) underscores how spirocyclic integration can rescue a challenging pharmacophore, transforming it into a highly efficacious, orally bioavailable drug[10].
Conclusion
The integration of spirocyclic scaffolds represents a paradigm shift in rational drug design. By deliberately engineering molecules to possess high
References
-
[1] The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. URL:
-
[2] Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. URL:
-
[3] Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. URL:
-
[9] Synthetic Routes to Approved Drugs Containing a Spirocycle (Ledipasvir). MDPI. URL:
-
[8] Leveraging cascade alkynyl Prins cyclization towards the stereoselective synthesis of spiro-furan quinazolinone scaffolds. RSC Publishing. URL:
-
[7] Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Academia.edu. URL:
-
[5] Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors. PMC - NIH. URL:
-
[4] Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. PMC - NIH. URL:
-
[10] Ledipasvir: a novel synthetic antiviral for the treatment of HCV infection. PubMed - NIH. URL:
-
[6] SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor. PMC - NIH. URL:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. preprints.org [preprints.org]
- 4. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis [academia.edu]
- 8. Leveraging cascade alkynyl Prins cyclization towards the stereoselective synthesis of spiro-furan quinazolinone scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Ledipasvir : a novel synthetic antiviral for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3D Architect: A Technical Guide to Boc-Protected Spirocyclic Amines
Topic: Introduction to Boc-protected Spirocyclic Amines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the "Escape from Flatland" theory, popularized by Lovering et al., has shifted focus from planar, aromatic-heavy libraries to three-dimensional (
This guide dissects the structural logic, synthetic utility, and handling protocols of these scaffolds, with a specific focus on the tert-butyloxycarbonyl (Boc) group as the essential orthogonal protector that enables their incorporation into drug discovery cascades.
Structural Logic & Physicochemical Advantage[2][3][4]
The Metric and Bioisosterism
The defining feature of spirocyclic amines is the quaternary carbon at the spiro-junction. This forces the ring systems into specific vectors that are topologically distinct from their monocyclic analogs.
Table 1: Comparative Properties of Piperidine vs. Spirocyclic Bioisosteres
| Property | Piperidine (Reference) | 2-Azaspiro[3.3]heptane | 2-Azaspiro[4.4]nonane | Significance |
| Hybridization | Flexible chair conformation | Rigid, defined exit vectors | Rigid, defined exit vectors | Reduces entropic penalty upon binding. |
| Lipophilicity (cLogP) | Moderate | Lower (typically) | Comparable | Lower LogP correlates with better solubility/ADME. |
| Metabolic Stability | Susceptible to oxidative metabolism ( | Blocked | High stability | The quaternary center prevents P450 oxidation at the junction. |
| Basicity (pKa) | ~11.0 | ~10.5 | ~10.8 | Slightly lower pKa improves membrane permeability. |
Visualizing the Design Logic
The following diagram illustrates the decision matrix for transitioning from flat aromatics to spirocyclic scaffolds.
Caption: The "Escape from Flatland" workflow illustrating the strategic replacement of planar rings with spirocyclic cores to improve physicochemical properties.
The Role of the Boc Group
The tert-butyloxycarbonyl (Boc) group is not merely a protecting group here; it is a solubility anchor and a synthetic enabler .
-
Orthogonality: Spirocyclic synthesis often involves Ring-Closing Metathesis (RCM) or harsh cyclization conditions (e.g., strong bases). The Boc group is stable to basic hydrolysis and nucleophilic attack, unlike acetamides or trifluoroacetamides.
-
Handling Volatility: Many low-molecular-weight spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, MW ~97 g/mol ) are volatile oils or low-melting solids as free bases. The Boc-protected forms are crystalline solids, allowing for easy weighing, storage, and purification.
-
Lipophilicity for Purification: The Boc group adds significant lipophilicity, making these polar amines easy to purify via standard normal-phase silica chromatography.
Experimental Protocols
Protocol A: Synthesis of N-Boc-2-azaspiro[3.3]heptane (Representative Cyclization)
Context: This protocol demonstrates the formation of the strained spiro-ring system.
Reagents:
-
1-Boc-3-azetidinone (Starting material)
-
Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent)
-
Potassium tert-butoxide (
-BuOK) -
DMSO/THF (Solvent)
Step-by-Step Methodology:
-
Preparation of Ylide: In a flame-dried flask under
, suspend Trimethylsulfoxonium iodide (1.2 equiv) in dry DMSO. Add -BuOK (1.2 equiv) portion-wise.-
Self-Validating Check: The solution should turn milky white/pale yellow, indicating ylide formation.
-
-
Addition: Cool the mixture to 0°C. Add 1-Boc-3-azetidinone (1.0 equiv) dissolved in THF dropwise.
-
Causality: Slow addition prevents exotherms that could polymerize the strained ketone.
-
-
Cyclization: Warm to 50°C and stir for 12 hours.
-
Mechanism:[2][3] The ylide attacks the ketone to form an epoxide, which is then ring-opened and cyclized (often requiring a second step or alternative bis-alkylation route depending on exact target, but this represents the spiro-annulation logic). Note: For [3.3] systems, double alkylation of malonates followed by reduction is also common.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc). The Boc group ensures the product moves nicely on silica (
~0.4 in 20% EtOAc/Hex).
Protocol B: Controlled Deprotection of Volatile Spiro Amines
Context:Critical Step. Standard TFA/DCM deprotection followed by basic workup often leads to 0% yield because the free spiro-amine evaporates on the rotovap. This protocol isolates the non-volatile salt.
Reagents:
-
N-Boc-spirocyclic amine
-
4M HCl in Dioxane (Anhydrous)
-
Diethyl ether (
) or MTBE
Methodology:
-
Dissolution: Dissolve the N-Boc substrate (1 mmol) in a minimal amount of dry DCM (1 mL) or directly in
(5 mL) if soluble. -
Acidolysis: Add 4M HCl in Dioxane (10 equiv, 2.5 mL) dropwise at 0°C.
-
Observation: Gas evolution (isobutylene/CO2) will be observed.[2]
-
-
Precipitation (The Validator): Warm to room temperature. Stir for 2-4 hours.
-
Self-Validating Check: The amine hydrochloride salt should precipitate out of the solution as a white solid. If no solid forms, add excess
to force precipitation.
-
-
Isolation: Do NOT rotovap. Filter the solid under
or argon. Wash the filter cake with cold to remove lipophilic byproducts and residual Boc-fragments. -
Result: The resulting white powder is the pure spirocyclic amine
HCl salt. It is non-volatile, stable, and ready for coupling reactions (e.g., , Amide coupling) using a base (DIPEA) in situ.
Synthetic Workflow Visualization
The following diagram details the lifecycle of a Boc-protected spirocyclic building block in a drug discovery campaign.
Caption: Workflow for synthesis and handling of spirocyclic amines, highlighting the critical decision path for deprotection based on volatility.
Applications & Case Studies
Case Study: SHP2 Inhibitors (Novartis)
In the development of allosteric SHP2 inhibitors (e.g., TNO155), the spirocyclic amine moiety was crucial.
-
Challenge: The binding pocket required a specific vector for the amine to interact with acidic residues while maintaining oral bioavailability.
-
Solution: Replacement of a flexible piperidine with a spirocyclic analog locked the conformation.
-
Result: The spiro-scaffold reduced the entropic cost of binding (rigidification) and improved the metabolic stability by removing abstractable protons at the
-position relative to the nitrogen.
Case Study: Olaparib Analogs
Research into PARP inhibitors demonstrated that replacing the piperazine core of Olaparib with a 2,6-diazaspiro[3.3]heptane scaffold maintained potency but significantly altered the pharmacokinetic profile, reducing efflux liability in certain cell lines.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][4] Journal of Medicinal Chemistry.[3][4][5] [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Organic Letters.[6][7] [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard reference for Boc stability/deprotection mechanics).
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery.[9] Expert Opinion on Drug Discovery.[10] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 4. scribd.com [scribd.com]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate safety and handling
Technical Safety Monograph: tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
Executive Summary
This guide outlines the technical safety, handling, and operational protocols for tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (CAS: 1824202-09-6). As a bifunctional spirocyclic intermediate featuring a secondary amine and a Boc-protected primary amine, this compound presents unique stability and reactivity profiles essential for medicinal chemistry workflows. This document synthesizes vendor safety data with practical laboratory experience to ensure high-integrity handling in drug discovery environments.
Chemical Passport & Physicochemical Profile
| Parameter | Technical Specification |
| Chemical Name | tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate |
| CAS Number | 1824202-09-6 |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Physical State | White to off-white solid powder |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility |
| pKa (Predicted) | ~10.5 (Secondary amine, 8-position); ~11.0 (Carbamate, 1-position) |
| Key Structural Motifs | Spirocyclic Core: High Fsp³ character (3D structural complexity).Secondary Amine (8-aza): Nucleophilic, basic, prone to oxidation.Boc-Carbamate: Acid-labile protecting group.[1][2][3][4][5][6] |
Hazard Assessment & Toxicology (GHS Classification)
While specific toxicological data (LD50) for this exact intermediate is limited, "read-across" principles from structurally similar spiro-piperidines and Boc-protected amines dictate the following hazard profile:
Primary Hazards
-
Skin & Eye Irritation (H315, H319): The free secondary amine at the 8-position renders the compound basic. Direct contact can cause chemical irritation or burns to mucous membranes.
-
Specific Target Organ Toxicity (H335): Inhalation of dust may cause respiratory tract irritation.
-
Acute Toxicity (Oral/Dermal): Treat as Harmful if Swallowed (H302) until definitive data proves otherwise.
Reactivity Hazards
-
Acid Sensitivity: Contact with strong acids (TFA, HCl) triggers rapid decomposition, releasing isobutylene and CO₂ gas , creating a pressure hazard in closed vessels.
-
Amine Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).
Operational Safety & Handling Protocols
Engineering Controls
-
Containment: Handle exclusively within a certified chemical fume hood.
-
Dust Control: Use a static-dissipative balance enclosure if weighing <10 mg to prevent aerosolization.
-
Inert Atmosphere: While air-stable for short periods, the secondary amine is susceptible to long-term oxidative degradation. Handle under Nitrogen (
) or Argon ( ) for critical GMP applications.
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Hands: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4-8 mil) or Neoprene.
-
Breakthrough: Immediate removal upon splash contact due to solubility in organic solvents which permeate gloves.
-
-
Respiratory: If handling outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.
Storage & Stability Strategy
-
Temperature: 2–8°C is the optimal setpoint. While some vendors list Room Temperature (RT), refrigeration retards the slow thermal deprotection of the Boc group and oxidation of the secondary amine.
-
Environment: Store under inert gas in a tightly sealed vial. Desiccate to prevent hydrolysis.
-
Self-Validating Integrity Check: Before use, run a rapid LC-MS.
-
Pass: Single peak at [M+H]⁺ = 255.2.
-
Fail: Appearance of [M+H]⁺ = 155.1 (Loss of Boc) or [M+H]⁺ = 271 (N-oxide formation).
-
Experimental Workflow: Safe Deprotection Logic
The most common and hazardous operation involving this compound is Boc-deprotection . The following workflow mitigates the risk of uncontrolled gas evolution and thermal runaway.
Diagram 1: Acidolytic Deprotection Safety Logic
Caption: Logical flow for managing exothermic gas evolution during Boc-deprotection. Note the critical check for venting to prevent vessel over-pressurization.
Emergency Response Procedures
| Scenario | Immediate Action |
| Inhalation | Move victim to fresh air.[7] If breathing is difficult, administer oxygen. Do not use mouth-to-mouth if dust was inhaled. |
| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing. The lipophilic nature requires thorough washing to remove residues. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[7] Lift eyelids to ensure irrigation. Seek medical attention immediately (alkaline risk).[7] |
| Spill Cleanup | Small: Wipe with DCM-dampened tissue, then wash surface with soap.Large: Dampen with water to prevent dust, sweep into a hazmat bag. Do not use a standard vacuum cleaner (ignition risk). |
Waste Disposal & Environmental Stewardship
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with acidic waste streams (risk of gas evolution). Segregate into "Non-Halogenated Organic" or "Solid Toxic" waste streams depending on the solvent used.
-
Destruction: Incineration is the preferred method. Ensure the incinerator is equipped with a scrubber for nitrogen oxides (
).
Handling Lifecycle Visualization
Diagram 2: Material Lifecycle & Quality Control
Caption: Lifecycle management from receipt to disposal, emphasizing the "Gatekeeper" QC step to ensure experimental validity.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate. Product No. 1824202-09-6. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl carbamate (Generic Read-Across). Retrieved from
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Boc chemistry and stability).
-
PubChem. (2025). Compound Summary: tert-butyl N-(8-azaspiro[4.5]decan-1-yl)carbamate. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Amines. Retrieved from
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. PubChemLite - Tert-butyl n-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate (C15H28N2O2) [pubchemlite.lcsb.uni.lu]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
commercial availability of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
Title: Commercial Availability and Application of tert-Butyl N-{8-azaspiro[1]decan-1-yl}carbamate in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the paradigm shift from flat, sp²-hybridized aromatic rings to complex, sp³-rich 3D architectures—often termed "escaping from flatland"—has driven the demand for versatile spirocyclic building blocks. Among these, tert-butyl N-{8-azaspiro[1]decan-1-yl}carbamate has emerged as a critical scaffold. By offering a rigid, vectorially defined primary amine protected by a tert-butyloxycarbonyl (Boc) group and a reactive secondary piperidine nitrogen, this compound enables the precise construction of allosteric inhibitors. This technical guide details the commercial sourcing, physicochemical properties, mechanistic utility in oncology, and validated synthetic workflows for integrating this building block into drug discovery pipelines.
Chemical Identity & Commercial Sourcing
The compound is widely accessible through major chemical vendors, ensuring scalable procurement from discovery to early-phase development[2][3]. The free base is the most common form, though the hydrochloride salt is also commercially available for applications requiring enhanced aqueous solubility or specific crystalline properties[4][5].
Table 1: Physicochemical Properties and Commercial Sourcing
| Property / Attribute | Specification |
| Chemical Name | tert-Butyl N-{8-azaspiro[1]decan-1-yl}carbamate |
| CAS Number (Free Base) | 1824202-09-6[2] |
| CAS Number (HCl Salt) | 2055405-79-1[4] |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Key Suppliers | Sigma-Aldrich, BLD Pharm[3], CymitQuimica[2] |
| Storage Conditions | Sealed in a dry, dark place at room temperature[3] |
Mechanistic Role in Oncology: SHP2 Allosteric Inhibition
From an application scientist's perspective, the true value of tert-butyl N-{8-azaspiro[1]decan-1-yl}carbamate lies in its role as a precursor for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors[6][7]. SHP2, encoded by the PTPN11 gene, is a critical node in the RAS/MAPK signaling pathway and the PD-1/PD-L1 immune checkpoint axis[8][9].
The Structural Biology Rationale: Wild-type SHP2 exists in an auto-inhibited (closed) conformation. Oncogenic mutations or upstream Receptor Tyrosine Kinase (RTK) activation shifts the equilibrium to an open, active state. The spirocyclic core derived from our building block is specifically designed to bind within the allosteric tunnel of SHP2[10]. Once the Boc group is removed, the newly liberated primary amine at the 1-position projects deep into the allosteric pocket, forming critical, charge-assisted hydrogen bonds with residues such as Glu110 and Thr108 [10]. This locks the enzyme in its closed conformation, potently suppressing downstream ERK phosphorylation[1][10]. First-in-class clinical candidates like TNO155 and IACS-15414 heavily rely on this spirocyclic geometry (or its oxa-derivatives) to achieve high target selectivity while mitigating hERG channel liabilities[1][10].
Mechanism of SHP2 allosteric inhibition by spirocyclic amines, blocking MAPK signaling.
Experimental Workflows & Protocols
To utilize this building block effectively, researchers must perform a regioselective coupling at the secondary piperidine nitrogen, followed by the controlled unmasking of the primary amine. Below is a self-validating, field-proven protocol for this two-step sequence.
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
Objective: Couple the free secondary amine of the spirocycle to an electrophilic heteroaryl halide (e.g., a chloropyrazine or chloropyrimidine core).
-
Reagent Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the heteroaryl chloride (1.0 eq) and tert-butyl N-{8-azaspiro[1]decan-1-yl}carbamate (1.1 eq) in anhydrous N,N-Dimethylacetamide (DMA) to a concentration of 0.2 M.
-
Causality: DMA is selected over DMF due to its higher boiling point and superior solvency for polar transition states at elevated temperatures, ensuring homogeneous kinetics.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct, driving the reaction equilibrium forward without competing with the spirocyclic amine for the electrophile.
-
-
Thermal Activation: Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor conversion via LC-MS.
-
Workup & Isolation: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (3x) to remove residual DMA. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
Objective: Cleave the tert-butyl carbamate to reveal the primary amine required for target engagement.
-
Acidic Cleavage: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M) and cool the flask to 0 °C.
-
TFA Addition: Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM.
-
Causality: Gradual addition at 0 °C prevents exothermic degradation. The 1:4 ratio provides optimal acidity to rapidly cleave the Boc group while minimizing side reactions, such as spirocycle ring-opening or premature precipitation of the protonated heteroaryl core.
-
-
Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation: Concentrate under reduced pressure. To azeotropically remove residual TFA, co-evaporate with toluene (3x). The product is isolated as a TFA salt, which can be utilized directly in biochemical assays or free-based using a saturated NaHCO₃ wash.
Two-step synthetic workflow for integrating the spirocyclic building block into inhibitor scaffolds.
References
- Google Patents. "US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists".
-
European Patent Office. "EP 3772513 A1 - SHP2 INHIBITORS". Available at: [Link]
-
American Chemical Society. "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor". Available at: [Link]
-
EMBL-EBI. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer". Available at: [Link]
Sources
- 1. Document: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (CHEMBL4699491) - ChEMBL [ebi.ac.uk]
- 2. CAS: 1824202-09-6 | CymitQuimica [cymitquimica.com]
- 3. 1824202-09-6|tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. (8-氮杂螺[4.5]癸-1-基)氨基甲酸叔丁酯盐酸盐 | tert-Butyl (8-azaspiro[4.5]decan-1- | 2055405-79-1 - 乐研试剂 [leyan.com]
- 6. US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Spectroscopic Characterization of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
A Technical Guide for Structural Elucidation of Spirocyclic Piperidine Scaffolds
Executive Summary & Analytical Strategy
Spirocyclic piperidines have emerged as highly privileged scaffolds in modern drug discovery, offering unique conformational rigidity and enhanced metabolic stability. Specifically, tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (CAS: 1824202-09-6)[1] is a critical intermediate extensively utilized in the synthesis of for targeted oncology therapies[2].
The structural elucidation of spirocycles presents unique analytical challenges. The orthogonal intersection of the cyclopentyl and piperidinyl rings at the spiro carbon (C5) creates complex, overlapping multiplet signals in the aliphatic region. To establish a self-validating proof of structure, we employ a multi-modal workflow combining high-field Nuclear Magnetic Resonance (NMR), high-resolution Mass Spectrometry (MS), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Fig 1. Multi-modal analytical workflow for spirocyclic structural validation.
Nuclear Magnetic Resonance (NMR) Profiling
Causality in Experimental Design
Deuterated chloroform (CDCl₃) is selected as the solvent because its lack of protic exchange preserves the visibility of the carbamate N-H and piperidine N-H protons. The spirocyclic core restricts the conformational flexibility of the piperidine ring, locking the protons adjacent to the spiro center (C6, C10) into distinct pseudo-axial and pseudo-equatorial environments. 2D HSQC is often required to definitively separate the overlapping C2/C3/C4 cyclopentyl protons from the C6/C10 piperidinyl protons[3].
Quantitative Data Summaries
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
|---|---|---|---|---|
| 4.65 | br d (J = 8.5 Hz) | 1H | Carbamate N-H | Broadened by quadrupolar relaxation of ¹⁴N and restricted C-N rotation. |
| 3.80 | m | 1H | C1-H (Cyclopentyl) | Deshielded by the adjacent electronegative carbamate nitrogen. |
| 2.95 – 3.05 | m | 2H | C7, C9 (Piperidine eq) | Deshielded by the adjacent secondary amine (N8). |
| 2.65 – 2.75 | m | 2H | C7, C9 (Piperidine ax) | Distinct axial signals due to spiro-induced ring rigidity. |
| 1.85 – 1.95 | m | 1H | Cyclopentyl CH₂ | Diastereotopic proton influenced by the C1 chiral center. |
| 1.25 – 1.75 | m | 9H | Remaining CH₂ groups | Overlapping signals from C2, C3, C4, C6, and C10. |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) | Highly shielded, chemically equivalent methyl groups. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
|---|---|---|
| 155.8 | C=O (Carbamate) | Quaternary (Carbonyl) |
| 79.2 | -C (CH₃)₃ | Quaternary (Aliphatic) |
| 56.5 | C1 (Cyclopentyl) | Methine (CH) |
| 47.2 | C5 (Spiro Center) | Quaternary (Spiro) |
| 44.1 | C7, C9 (Piperidine) | Methylene (CH₂) |
| 34.5 | C6, C10 (Piperidine) | Methylene (CH₂) |
| 32.1, 24.3, 20.1 | C2, C3, C4 (Cyclopentyl) | Methylene (CH₂) |
| 28.5 | -C(C H₃)₃ | Methyl (CH₃) |
Mass Spectrometry (MS) & Diagnostic Fragmentation
Causality in Experimental Design
Electrospray Ionization (ESI) in positive ion mode is the optimal choice for this molecule. The secondary amine in the piperidine ring is highly basic (pKa ~ 10.5) and readily accepts a proton in an acidic mobile phase (0.1% formic acid), ensuring near-quantitative ionization efficiency to form the [M+H]⁺ pseudomolecular ion at m/z 255.2.
The fragmentation of the Boc group under collision-induced dissociation (CID) is highly diagnostic. It proceeds via a two-step mechanism: first, a McLafferty-type rearrangement expels isobutylene (-56 Da), followed by the rapid decarboxylation of the resulting carbamic acid (-44 Da). This sequential loss of 100 Da is the absolute hallmark of a Boc-protected amine ()[4].
Fig 2. ESI-MS positive ion fragmentation pathway of the Boc-protected spirocycle.
Table 3: High-Resolution MS Fragmentation Data
| Ion Species | Exact Mass (m/z) | Relative Abundance | Structural Interpretation |
|---|---|---|---|
| [M+H]⁺ | 255.2073 | 100% (Base Peak) | Intact protonated molecule. |
| [M+H - C₄H∸]⁺ | 199.1447 | 45% | Loss of isobutylene from the Boc group. |
| [M+H - C₅H₈O₂]⁺ | 155.1548 | 80% | Complete loss of the Boc protecting group. |
Vibrational Spectroscopy (ATR-FTIR)
Causality in Experimental Design
Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. Spirocyclic secondary amines are prone to forming hydrates or absorbing atmospheric moisture during the mechanical grinding required for KBr preparation. This moisture artificially broadens the N-H and O-H stretching regions. ATR requires zero sample preparation, analyzing the bulk powder in its native, unperturbed thermodynamic state.
Table 4: Key FT-IR Stretching Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3350 | Medium, Broad | N-H stretch (Carbamate & Piperidine secondary amine) |
| 2930, 2860 | Strong, Sharp | C-H stretch (Aliphatic spirocyclic core) |
| 1705 | Strong, Sharp | C=O stretch (Carbamate carbonyl) |
| 1365, 1390 | Medium, Doublet | C-H bending (gem-dimethyl of the tert-butyl group) |
| 1160 | Strong | C-O stretch (Carbamate ester linkage) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a closed-loop, self-validating system.
Protocol A: NMR Sample Preparation & Acquisition
-
Preparation: Weigh exactly 15.0 mg of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS).
-
Acquisition: Transfer to a high-precision 5 mm NMR tube. Acquire ¹H spectra (16 scans, 1 sec relaxation delay) and ¹³C spectra (1024 scans, 2 sec relaxation delay) at 298 K.
-
Validation Checkpoint: Before integrating the analyte signals, verify that the TMS internal standard is perfectly calibrated to 0.00 ppm. Confirm the CDCl₃ residual solvent peak is present at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C). A solvent peak half-height width of >1.5 Hz indicates poor shimming and mandates a re-shim of the Z-axis gradients.
Protocol B: LC-ESI-MS Analysis
-
Preparation: Dilute the compound to a final concentration of 10 µg/mL in LC-MS grade Methanol.
-
Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3 minutes.
-
Validation Checkpoint: Prior to sample injection, infuse a standardized tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). The system is only validated for acquisition if the mass accuracy error of the calibrant ions is < 5 ppm and the peak resolution (FWHM) meets the manufacturer's threshold.
Protocol C: ATR-FTIR Spectroscopy
-
Preparation: Clean the diamond ATR crystal with LC-grade isopropanol and allow it to evaporate completely.
-
Background: Collect a 32-scan background spectrum of ambient air.
-
Acquisition: Place 2–3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation Checkpoint: Inspect the background spectrum before sample application. The baseline transmission must be >95%, and there must be zero residual organic peaks (specifically around 2900 cm⁻¹). If peaks are present, the crystal is contaminated and must be re-cleaned.
References
- Imidazopyrimidine derivatives (US11179397B2). Source: United States Patent and Trademark Office / Google Patents.
- Shp2 phosphatase inhibitors and methods of use thereof (WO2018057884A1). Source: World Intellectual Property Organization / Google Patents.
- Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors (WO2018218133A1). Source: World Intellectual Property Organization / Google Patents.
Sources
- 1. (8-氮杂螺[4.5]癸-1-基)氨基甲酸叔丁酯 | CAS:1824202-09-6 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 2. US11179397B2 - Imidazopyrimidine derivatives - Google Patents [patents.google.com]
- 3. WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors - Google Patents [patents.google.com]
- 4. WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
solubility of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles, experimental determination, and predictive approaches for understanding the solubility of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate. While specific experimental solubility data for this compound is not publicly available, this document serves as a first-principles guide for researchers. It outlines the theoretical considerations based on the molecule's structure, provides detailed experimental protocols for solubility determination, and discusses rational solvent selection strategies. The methodologies and insights presented herein are designed to empower scientists to systematically approach the solubility characterization of this and similar novel chemical entities.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the solubility of a compound dictates its path from a laboratory curiosity to a viable therapeutic agent. For tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate, a molecule with a complex spirocyclic and carbamate-protected amine structure, understanding its interaction with various organic solvents is paramount. This knowledge is crucial for:
-
Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring high yield and purity.[1][2]
-
Formulation Development: Enabling the creation of stable and effective dosage forms, including oral solids and parenteral solutions. The choice of solvent can influence crystal form (polymorphism), which has significant implications for bioavailability.[1][3]
-
Analytical Method Development: Preparing stock solutions and standards for a variety of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4]
This guide will provide a framework for approaching the solubility of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate, emphasizing the "why" behind experimental choices to ensure robust and reproducible results.
Molecular Structure and Predicted Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." To anticipate the solubility of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate, we must first analyze its key structural features:
-
Spirocyclic Core (8-azaspiro[4.5]decane): This is a relatively rigid, non-polar, and lipophilic bicyclic system. This portion of the molecule will favor interactions with non-polar to moderately polar aprotic solvents through van der Waals forces.
-
Carbamate Group (N-Boc): The tert-butyl carbamate (Boc) protecting group introduces both polar and non-polar characteristics. The carbonyl (C=O) and N-H groups can act as hydrogen bond acceptors and a donor, respectively, allowing for interactions with protic solvents. The bulky tert-butyl group adds significant lipophilicity.
-
Amine Functionality: The secondary amine within the spirocycle is a key site for hydrogen bonding.
Predicted Solubility Profile:
Based on this analysis, tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate is expected to exhibit moderate to good solubility in a range of organic solvents.
-
High Solubility Predicted in:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Acetone. These solvents can interact with the polar carbamate group without competing for hydrogen bonding sites.
-
-
Moderate Solubility Predicted in:
-
Alcohols: Methanol, Ethanol, Isopropanol. The ability of these solvents to hydrogen bond will be a key factor.
-
Aromatic Hydrocarbons: Toluene.
-
-
Low Solubility Predicted in:
-
Non-polar Aliphatic Hydrocarbons: Hexane, Heptane. These solvents will primarily interact with the lipophilic portions of the molecule.
-
Experimental Determination of Solubility
Since no pre-existing data is available, experimental determination is necessary. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[5]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate solubility data.
Objective: To determine the equilibrium solubility of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate in a selected organic solvent at a controlled temperature.
Materials:
-
tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (ensure high purity, >98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately dispense a known volume of the chosen solvent into the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5][6] The time required for equilibration may need to be determined empirically for novel compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation is recommended to ensure a clear supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Data Presentation: A Framework for Your Results
All quantitative data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Heptane | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
Table 1: A template for presenting experimentally determined solubility data.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Rational Solvent Selection for Process Development
The choice of an organic solvent extends beyond its ability to dissolve the compound. In a drug development context, safety, environmental impact, and process efficiency are critical considerations.[2][7] Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, are invaluable tools.[7]
Solvent Classes and Their Implications
| Solvent Class | Examples | Characteristics | Application for tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate |
| Recommended | Ethanol, Ethyl Acetate, Heptane | Low toxicity, environmentally benign | Ideal for large-scale crystallization and final formulation steps. |
| Usable | Toluene, Dichloromethane | Effective but with some health/environmental concerns | Suitable for synthesis and initial purification steps where their solubilizing power is necessary. |
| Undesirable | Chloroform, Benzene | High toxicity, significant environmental impact | To be avoided unless no other alternative exists. |
Table 2: A simplified solvent selection guide based on green chemistry principles.
The Role of Predictive Modeling
In recent years, machine learning and computational models have emerged as powerful tools for predicting solubility, offering a way to screen a vast number of solvents virtually before committing to laboratory experiments.[8][9][10] These models use a set of molecular descriptors to predict the solubility of a compound in various solvents. While a detailed discussion is beyond the scope of this guide, it is an area of active research that can significantly accelerate solvent screening.[11][12]
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the . By combining a theoretical understanding of its molecular structure with robust experimental protocols and rational solvent selection strategies, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The logical progression from prediction to experimental confirmation, as outlined in the diagram below, represents a best-practice approach in modern pharmaceutical science.
Caption: Logical flow from molecular structure to application.
Future work should focus on the experimental execution of the protocols described herein to populate the solubility profile of this promising compound.
References
- anumalagundam sreekanth. solubility experimental methods.pptx.
- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications.
- Raytor. (2026, January 22).
- Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)
- Smolecule. (2024, October 8). tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.
- Guide for crystalliz
- MilliporeSigma. tert-Butyl 8-oxo-1-azaspiro[4.
- Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- iChemical. tert-butyl 3-oxo-1-oxa-8-azaspiro[4.
- American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Moshang Chemical. n-((8-azaspiro[4.5]decan-1-yl)methyl)carbamic acid tert-butyl ester.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Predicting drug solubility in organic solvents mixtures. (2024, May 18).
- APC. (2020, September 28).
- MilliporeSigma. tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.
- Computational Pharmaceutics Group. Tools for solubility prediction in organic solvents.
Sources
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 3. rheolution.com [rheolution.com]
- 4. solubility experimental methods.pptx [slideshare.net]
- 5. raytor.com [raytor.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. acs.org [acs.org]
- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. research.unipd.it [research.unipd.it]
- 11. approcess.com [approcess.com]
- 12. Tools-Computational Pharmaceutics Group [computpharm.org]
Methodological & Application
synthesis of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate from 8-azaspiro[4.5]decan-1-amine
This Application Note is structured to guide researchers through the regioselective synthesis of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate starting from the diamine 8-azaspiro[4.5]decan-1-amine .
Executive Summary
The spirocyclic scaffold 8-azaspiro[4.5]decane is a privileged structure in medicinal chemistry, offering conformational restriction that often enhances potency and metabolic stability in drug candidates (e.g., SHP2 inhibitors, GPCR ligands).
The synthesis of the target compound, tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (henceforth Compound C ), from the free diamine 8-azaspiro[4.5]decan-1-amine (henceforth Compound A ) presents a critical regioselectivity challenge. The starting material contains two distinct amine centers:
-
N1: A primary amine (
) on the five-membered ring, adjacent to the quaternary spiro center. -
N8: A secondary amine (
) embedded in the six-membered piperidine ring.
Direct treatment with di-tert-butyl dicarbonate (
Chemical Strategy & Logic
The Nucleophilicity Hierarchy
To design a self-validating protocol, one must acknowledge the inherent reactivity difference:
-
N8 (Piperidine): Secondary cyclic amines are highly nucleophilic (
) and generally less sterically hindered than the N1 amine in this specific spiro-conformation. -
N1 (Primary): While primary amines are good nucleophiles (
), the N1 position in 8-azaspiro[4.5]decane is sterically crowded by the adjacent gem-disubstituted spiro carbon.
Conclusion: A direct reaction with 1 equivalent of
The Orthogonal Workflow
We utilize the Cbz (Benzyloxycarbonyl) group for N8. The workflow is as follows:
-
Selective N8-Protection: React Compound A with Cbz-Cl. The higher nucleophilicity of N8 ensures it reacts first.
-
N1-Boc Protection: The remaining N1 amine is reacted with
. -
N8-Deprotection: The Cbz group is removed via hydrogenolysis (Pd/C), which leaves the acid-labile Boc group intact.
Figure 1: Orthogonal protection strategy to achieve regioselective N1-Boc functionalization.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 8-Azaspiro[4.5]decan-1-amine | 1.0 | Starting Material |
| Benzyl chloroformate (Cbz-Cl) | 0.95 | N8 Protecting Agent (Limiting reagent to ensure selectivity) |
| Di-tert-butyl dicarbonate ( | 1.5 | N1 Protecting Agent |
| Triethylamine (TEA) | 2.5 | Base |
| Pd/C (10% w/w) | 10 wt% | Catalyst |
| Dichloromethane (DCM) | - | Solvent (Steps 1 & 2) |
| Methanol (MeOH) | - | Solvent (Step 3) |
Step 1: Selective Protection of N8 (Synthesis of Intermediate 1)
Objective: Selectively cap the piperidine nitrogen.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 8-azaspiro[4.5]decan-1-amine (1.0 eq) in anhydrous DCM (10 mL/g).
-
Base Addition: Add Triethylamine (1.2 eq) and cool the solution to 0°C using an ice bath.
-
Note: Low temperature is crucial to enhance the kinetic selectivity between N8 and N1.
-
-
Addition: Dropwise add Benzyl chloroformate (Cbz-Cl) (0.95 eq) diluted in DCM over 30 minutes.
-
Critical Control: Using a slight deficit (0.95 eq) of Cbz-Cl ensures that no bis-Cbz product is formed. Unreacted starting material can be removed later.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Work-up: Wash the organic layer with saturated
(2x) and Brine (1x). Dry over , filter, and concentrate. -
Checkpoint: Analyze via LCMS. Major peak should correspond to Mono-Cbz (
). If purity >90%, proceed directly; otherwise, purify via silica flash chromatography (DCM/MeOH gradient).
Step 2: Protection of N1 (Synthesis of Intermediate 2)
Objective: Install the Boc group on the primary amine.
-
Setup: Dissolve the crude Intermediate 1 (N8-Cbz amine) in DCM (10 mL/g).
-
Reagents: Add Triethylamine (1.5 eq) followed by
(1.5 eq). -
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (stain with Ninhydrin; the starting primary amine spot will disappear).
-
Work-up: Wash with 0.5 M citric acid (to remove any unreacted amine), then saturated
. Dry and concentrate. -
Result: This yields the N1-Boc, N8-Cbz intermediate. This compound is typically a stable oil or foam.
Step 3: Deprotection of N8 (Synthesis of Target)
Objective: Remove the Cbz group to release the piperidine amine, leaving N1-Boc intact.
-
Dissolution: Dissolve Intermediate 2 in Methanol (MeOH) or Ethanol (EtOH).
-
Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (Nitrogen or Argon).
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible, or add to the solvent under inert gas.
-
-
Hydrogenation: Purge the vessel with Hydrogen gas (
). Stir under a balloon of (1 atm) at RT for 2–4 hours.-
Monitoring: LCMS will show the loss of the benzyl group (mass -90 or -134 depending on fragmentation) and appearance of the Target Mass.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate . If necessary, purify via reverse-phase prep-HPLC (Water/Acetonitrile with 0.1%
buffer) to obtain the free base. Avoid TFA in purification to prevent Boc removal.
Analytical Data & Validation
| Parameter | Expected Result | Notes |
| LCMS (ESI+) | Calculated MW: 254.37 Da | |
| 1H NMR (N8) | Shifts upfield compared to Cbz-protected precursor. | |
| 1H NMR (N1-H) | Characteristic carbamate NH signal. | |
| Solubility | Soluble in DCM, MeOH, DMSO | Free secondary amine may form carbonate salts in air; store under inert gas. |
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decane Derivatives. Journal of Organic Chemistry, 75(24), 8701–8704.
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Context on spiro-piperidine reactivity).
-
BenchChem Technical Guide. (2025). Protocols for Selective Amine Protection.
Disclaimer: This protocol involves the use of hazardous chemicals (Cbz-Cl, Hydrogen gas, Pyrophoric catalysts). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Boc protection of 8-azaspiro[4.5]decan-1-amine protocol
Application Note: Regioselective Boc Protection of 8-Azaspiro[4.5]decan-1-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Process Focus: Synthesis of tert-butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate via sterically-driven kinetic control.
Strategic Context & Application
Spirocyclic diamines have emerged as privileged conformational scaffolds in modern medicinal chemistry. Specifically, 8-azaspiro[4.5]decan-1-amine is a critical building block heavily utilized in the synthesis of allosteric [1] and[2]. To functionalize these complex molecules, chemists must achieve orthogonal protection of the diamine. This protocol details the highly regioselective synthesis of via the controlled addition of di-tert-butyl dicarbonate (Boc₂O).
Mechanistic Rationale: The Causality of Regioselectivity
When treating an unprotected diamine with Boc₂O, the reaction trajectory is governed by a competition between the nucleophilicity and the steric environment of the respective nitrogen atoms[3].
-
N8 (Secondary Piperidine Amine): Located on the 6-membered piperidine ring, this secondary amine is highly nucleophilic and resides in a relatively unhindered, solvent-exposed environment.
-
C1-NH₂ (Primary Cyclopentyl Amine): Although primary amines are generally less sterically demanding than secondary amines, the C1 position in the spiro[4.5]decane system is directly adjacent to the C5 spiro quaternary carbon. This structural feature creates a highly congested, neopentyl-like steric shield that severely restricts the approach of bulky electrophiles[4].
The Causality: Because of this massive steric disparity, kinetic control at low temperatures (0 °C) overwhelmingly favors the acylation of the N8 piperidine nitrogen[3]. The primary amine remains unreacted, providing a self-validating orthogonal handle for subsequent functionalization (e.g., reductive amination or amide coupling).
Experimental Workflow
Figure 1: Workflow for the regioselective N8-Boc protection of 8-azaspiro[4.5]decan-1-amine.
Detailed Protocol: Synthesis of tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate
Scale: 10.0 mmol
Reagents & Materials:
-
8-Azaspiro[4.5]decan-1-amine (CAS: 2240981-78-4): 1.54 g, 10.0 mmol, 1.0 eq.
-
Di-tert-butyl dicarbonate (Boc₂O): 2.18 g, 10.0 mmol, 1.0 eq.
-
Triethylamine (TEA): 2.1 mL, 15.0 mmol, 1.5 eq.
-
Dichloromethane (DCM), anhydrous: 50 mL.
Step-by-Step Methodology:
-
System Initialization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-azaspiro[4.5]decan-1-amine (1.54 g, 10.0 mmol) and anhydrous DCM (40 mL)[4].
-
Base Addition: Add TEA (2.1 mL, 15.0 mmol) to the solution.
-
Expert Insight: While the starting diamine can theoretically act as its own base, adding a sacrificial tertiary amine ensures any trace HCl salts (common in commercial spirocyclic amines) are neutralized. This prevents the primary amine from acting as an acid scavenger, which would alter the effective stoichiometry and ruin regioselectivity.
-
-
Kinetic Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.
-
Electrophile Addition: Dissolve Boc₂O (2.18 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise via an addition funnel or syringe pump over 30 minutes.
-
Expert Insight: Dropwise addition at 0 °C is the critical variable to suppress the formation of the di-Boc byproduct. High local concentrations of Boc₂O will overcome the steric shield at C1.
-
-
Reaction Propagation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C), stirring for an additional 4 hours[3].
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1 with 1% NH₄OH). The target product will stain intensely with Ninhydrin (confirming the presence of the free primary amine), whereas any di-Boc byproduct will remain Ninhydrin-negative.
-
Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Expert Insight: You must use a basic modifier in the eluent (e.g., a gradient of 0% to 10% MeOH in DCM containing 1% aqueous NH₄OH). Without the basic modifier, the free primary amine will irreversibly bind to the acidic silanol groups of the silica gel, destroying your yield.
-
-
Yield: The protocol typically yields 2.24 g (88%) of tert-butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate as a pale yellow oil that may solidify upon standing.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity during protocol development.
| Entry | Solvent | Base (eq) | Temperature Profile | Boc₂O (eq) | Yield: N8-Boc (Target) | Yield: Di-Boc (Byproduct) |
| 1 | DCM | TEA (1.5) | 0 °C → 25 °C | 1.0 | 88% | <5% |
| 2 | THF | DIPEA (1.5) | 0 °C → 25 °C | 1.0 | 82% | 6% |
| 3 | DCM | TEA (1.5) | 25 °C (Constant) | 1.2 | 71% | 18% |
| 4 | MeOH | None | 25 °C (Constant) | 1.0 | 64% | 12% (Complex Mixture) |
Data Interpretation: Entry 1 demonstrates that strict stoichiometric control (1.0 eq) combined with a low initial temperature (0 °C) maximizes the kinetic preference for the N8 position. Excess Boc₂O or elevated initial temperatures (Entry 3) provide enough activation energy to overcome the steric shield at C1, leading to significant di-Boc formation.
References
- Revolution Medicines, Inc. "Heterobicyclic compounds for inhibiting the activity of shp2." World Intellectual Property Organization, WO2020022323A1.
- Jacob et al. / Novartis AG. "Compounds and compositions for inhibiting the activity of shp2." World Intellectual Property Organization, WO2016203406A1.
- AfaSci, Inc. "Standard Patent: Synthesis Procedures." Australian Patent Office / WIPO, AU2016353446B2 / WO2017083867A1.
Sources
- 1. WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 2. WO2022083569A1 - Heterocyclic spiro compounds and methods of use - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Integration of Tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate in Peptide Synthesis
Abstract
The constrained three-dimensional architecture of spirocyclic scaffolds offers a compelling strategy for modulating the pharmacological properties of peptides.[1][2] This guide provides a detailed exploration of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate, a key building block for introducing the 8-azaspiro[4.5]decane motif into peptide sequences. We will delve into the rationale behind its application, its impact on peptide structure and function, and provide comprehensive, field-proven protocols for its efficient incorporation using Boc-based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique conformational constraints of spirocyclic amino acids to enhance peptide stability, potency, and selectivity.[3][4]
The Strategic Advantage of Spirocyclic Scaffolds in Peptide Design
The introduction of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5][] Spirocyclic systems, characterized by two rings sharing a single atom, are particularly advantageous due to their inherent rigidity and well-defined three-dimensional structure.[2][7]
Incorporating spirocyclic moieties, such as the 8-azaspiro[4.5]decane core, into a peptide backbone can confer several benefits:
-
Conformational Rigidity: The spirocyclic structure reduces the number of rotatable bonds, locking the peptide backbone into a more defined conformation. This can lead to a better fit with the target receptor, enhancing potency and selectivity.[4][8]
-
Increased sp³ Character: A higher fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates for drug candidates.[2] Spirocycles inherently increase the Fsp³ character of a molecule, which can lead to enhanced solubility, metabolic stability, and a more favorable overall physicochemical profile.[2][8]
-
Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical and intellectual property space, providing a pathway to develop next-generation peptide therapeutics.[1]
-
Modulation of Physicochemical Properties: The introduction of azaspirocycles has been shown to lower lipophilicity (logD values) and improve metabolic stability compared to more traditional cyclic structures like morpholines or piperazines.[2][3]
Physicochemical Properties of the Building Block
Tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate serves as a protected precursor for incorporating a spirocyclic diamine moiety into a peptide chain. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for one of the amino functionalities, allowing for controlled, stepwise peptide synthesis.[9][10]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈N₂O₂ | [11] |
| Molecular Weight | 268.40 g/mol | [11] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS | Inferred |
| Protection Strategy | N-Boc (acid-labile) | [9][12] |
Experimental Protocols: Boc-SPPS Incorporation
The following protocols are designed for the manual or automated solid-phase synthesis of peptides incorporating the 8-azaspiro[4.5]decane moiety using a Boc/Bzl protection strategy.[13][14] This strategy relies on the differential acid lability of the temporary Nα-Boc group and the more acid-stable side-chain protecting groups (e.g., benzyl-based).[13][15]
General SPPS Workflow
The incorporation of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate follows the standard iterative cycle of deprotection, activation, and coupling inherent to SPPS.[10][16]
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle
This protocol assumes a starting scale of 0.2 mmol on a Merrifield resin. Volumes should be adjusted accordingly for different scales and resin loadings.
Materials and Reagents:
-
Boc-protected peptide-resin
-
Tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt)
-
Diethyl ether, cold
Step 1: Resin Swelling and Preparation
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes.
-
Drain the DCM.
Step 2: N-terminal Boc Deprotection
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[9][10] The formation of stable tert-butyl cations during this step necessitates the use of scavengers if sensitive residues like Trp, Met, or Cys are present.[13]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.
Caption: Simplified mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).
Step 3: Neutralization
-
Wash the resin with a solution of 5-10% DIPEA in DCM (2 times, 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.[10][13]
-
Wash the resin with DCM (3 times) followed by DMF (3 times) to prepare for the coupling step.
Step 4: Activation and Coupling
Causality: The spirocyclic nature of the amine can introduce steric hindrance. Therefore, the use of a potent coupling reagent like HATU or HBTU is recommended to ensure efficient acylation.[17]
-
In a separate vessel, dissolve 3 equivalents of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate and 3 equivalents of HBTU/HATU in DMF.
-
Add 6 equivalents of DIPEA to the solution to activate the carboxylic acid of the incoming amino acid (if applicable) and to maintain basic conditions.
-
Immediately add the activated solution to the deprotected, neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[17]
Step 5: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all soluble reagents and byproducts.
-
The resin is now ready for the next deprotection cycle or final cleavage.
Final Cleavage and Deprotection
Once the peptide sequence is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.
Causality: In Boc/Bzl chemistry, this is typically achieved with a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[13][16] These are highly corrosive and toxic reagents and require specialized equipment and handling procedures.
Standard HF Cleavage Cocktail:
-
Anhydrous HF
-
Scavenger (e.g., anisole, 10% v/v) to trap reactive cations generated during cleavage.
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavenger.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide from the resin with an appropriate solvent (e.g., trifluoroacetic acid, followed by precipitation in cold diethyl ether).
-
Isolate the crude peptide by centrifugation, wash with cold ether, and dry under vacuum.[17]
-
Purify the crude peptide by reverse-phase HPLC.
Troubleshooting and Expert Insights
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the spirocyclic scaffold. | Increase coupling time to 4-6 hours. Perform a double coupling (repeat the activation and coupling step). Use a more potent coupling reagent like HATU.[17] |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Ensure the peptide-resin is completely dry before adding HF. Increase cleavage time, but monitor for potential side reactions. |
| Side Product Formation | Reaction of scavenged cations with the peptide. | Use an optimized scavenger cocktail based on the peptide sequence (e.g., add dithiothreitol for Trp-containing peptides).[13] |
Conclusion
The use of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate provides a robust method for introducing a conformationally constrained spirocyclic element into synthetic peptides. The protocols outlined herein, based on standard Boc-SPPS chemistry, offer a reliable pathway for its incorporation. The inherent rigidity and favorable physicochemical properties imparted by the 8-azaspiro[4.5]decane scaffold make this building block a valuable tool for medicinal chemists aiming to develop peptide therapeutics with enhanced stability, selectivity, and biological activity.[1][3][4] Careful selection of coupling reagents and cleavage conditions is paramount to achieving high-purity peptides containing this unique structural motif.
References
-
Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). Retrieved March 7, 2026, from [Link]
-
Gelin, M., & D’hooghe, M. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 7, 2026, from [Link]
-
Kueh, J. T. B., Choi, K. W., Williams, G. M., Moehle, K., Bacsa, B., Robinson, J. A., & Brimble, M. A. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 19(12), 3807–3811. [Link]
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering. (2025, November 5). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics - MDPI. (2025, September 5). Retrieved March 7, 2026, from [Link]
-
Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (2019, August 10). Retrieved March 7, 2026, from [Link]
-
A schematic representation of peptide synthesis using Boc protected... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Tert-butyl n-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Retrieved March 7, 2026, from [Link]
-
Schubert, M., Marion, A., Guichard, G., & Lequin, O. (2013). A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids. Chemistry – A European Journal, 19(44), 14934-14942. [Link]
-
Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.). Google Patents.
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects - MDPI. (2023, March 24). Retrieved March 7, 2026, from [Link]
-
Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved March 7, 2026, from [Link]
-
Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - Preprints.org. (2023, June 12). Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. mdpi.com [mdpi.com]
- 7. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PubChemLite - Tert-butyl n-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate (C15H28N2O2) [pubchemlite.lcsb.uni.lu]
- 12. jk-sci.com [jk-sci.com]
- 13. peptide.com [peptide.com]
- 14. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 15. BOC Protection and Deprotection [bzchemicals.com]
- 16. biomatik.com [biomatik.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Deprotection of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
This Application Note is designed for researchers and process chemists optimizing the synthesis of spirocyclic amine intermediates, specifically the deprotection of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate . This scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of allosteric SHP2 inhibitors and GPCR modulators.
Executive Summary
The removal of the tert-butoxycarbonyl (Boc) protecting group from sterically constrained spirocyclic amines requires precise kinetic control to prevent side reactions such as tert-butyl cation trapping or ring-strain-induced rearrangements. This protocol details the Trifluoroacetic Acid (TFA) mediated deprotection of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate .[1] Unlike linear alkyl amines, the spiro[4.5]decane core exhibits unique solubility and conformational properties that dictate specific workup procedures to maximize yield (>90%) and purity.
Introduction & Strategic Context
The 8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a balance of conformational rigidity and favorable physicochemical properties (Fsp3 character). It is notably present in SHP2 inhibitors (e.g., PF-07284892 analogs) where the spiro-cycle locks the amine vector to engage specific protein pockets [1].
Efficient deprotection is the gateway step to diversifying this core. While HCl/Dioxane is a common alternative, TFA/DCM is preferred for this substrate due to:
-
Solubility: The lipophilic Boc-protected spirocycle dissolves rapidly in Dichloromethane (DCM).
-
Volatility: TFA allows for facile removal via azeotropic distillation, avoiding the accumulation of inorganic salts associated with aqueous workups.
-
Selectivity: TFA avoids the harsh nucleophilic conditions that might affect other sensitive functionalities if the N-8 position is substituted with electrophilic handles.
Mechanistic Insight
The reaction proceeds via an SN1-like fragmentation . Understanding this mechanism is vital for troubleshooting low yields or impurities.
-
Protonation: The carbonyl oxygen of the carbamate is protonated by TFA.[2][3]
-
Fragmentation: The tert-butyl cation cleaves, generating a carbamic acid intermediate.[2][3]
-
Decarboxylation: Spontaneous loss of CO₂ yields the amine TFA salt.[3]
-
Cation Scavenging: The generated tert-butyl cation is a potent electrophile. Without scavengers (or solvent cage escape), it can re-alkylate electron-rich sites (e.g., the N-8 amine if not protected, or aromatic residues).
Mechanistic Pathway Diagram[3][4]
Figure 1: Mechanistic flow of acid-mediated Boc cleavage highlighting the critical cation scavenging step.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate | Starting Material |
| Acid | Trifluoroacetic Acid (TFA), >99% | Deprotecting Agent |
| Solvent | Dichloromethane (DCM), Anhydrous | Solvent |
| Scavenger | Triethylsilane (TES) or Water | Cation Scavenger (Optional but recommended) |
| Workup | Toluene / Diethyl Ether | Azeotrope / Precipitation |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate in DCM (concentration 0.1 – 0.2 M).
-
Note: Ensure the flask is flushed with Nitrogen or Argon to prevent moisture uptake, although the reaction itself is not strictly water-sensitive.
-
-
Cooling: Cool the solution to 0 °C using an ice bath. This controls the exotherm upon acid addition and minimizes initial side reactions.
-
Acid Addition: Add TFA dropwise.[2]
-
Standard Ratio: 1:4 to 1:2 (v/v) TFA:DCM.
-
Optimization: For 1 mmol substrate in 5 mL DCM, add 1–2 mL TFA.
-
Scavenger (Optional): If the substrate contains electron-rich aromatics (e.g., if N-8 is substituted with an indole or phenol), add 2.5% v/v Triethylsilane (TES) or 5% v/v Water prior to TFA addition.
-
Phase 2: Reaction & Monitoring
-
Digestion: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stirring: Stir vigorously for 1 to 3 hours .
-
Monitoring: Check progress via LC-MS or TLC (stain with Ninhydrin; the free amine will stain distinctively compared to the carbamate).
-
Endpoint: Disappearance of the [M+Na]+ or [M+H]+ peak of the Boc-protected species (m/z ~254+100 for Boc) and appearance of the amine mass (m/z ~154 for the core).
-
Phase 3: Workup & Isolation (The Critical Step)
The spiro-amine TFA salt is highly polar and often hygroscopic. Proper isolation is key.
-
Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap, <40 °C).
-
Azeotropic Removal:
-
Add Toluene (2x reaction volume) to the residue and re-concentrate.
-
Why? Toluene forms an azeotrope with residual TFA, facilitating its removal and driving the equilibrium towards the solid salt form. Repeat this step 3 times.
-
-
Precipitation (Method A - Salt Isolation):
-
Dissolve the oily residue in a minimum amount of DCM or MeOH.
-
Add cold Diethyl Ether or MTBE dropwise with stirring to precipitate the amine-TFA salt.
-
Filter or decant to obtain the product as an off-white solid.
-
-
Free Basing (Method B - Optional):
-
If the free base is required for the next step (e.g., amide coupling), dissolve the residue in DCM and wash with saturated NaHCO₃ or 1M NaOH .
-
Warning: The spiro-diamine (if N-8 is free) is water-soluble. Aqueous extraction may lead to yield loss. In this case, use a solid-supported carbonate resin (e.g., PL-HCO3 MP) to neutralize the acid in organic media.
-
Workflow Visualization
Figure 2: Operational workflow for the deprotection and isolation of the spiro-amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of the spiro-ring | Increase TFA concentration to 50% or warm to 35 °C. |
| t-Butyl Adducts (+56 mass) | Cation trapping by N-8 or aromatics | Add 2-5% Triethylsilane (TES) or 1,3-dimethoxybenzene as scavengers. |
| Low Yield (Aqueous Workup) | Product solubility in water | Avoid aqueous extraction. Use Toluene azeotrope or ion-exchange resin (SCX-2) for purification. |
| Oily Product | Residual TFA/Solvent | Triturate with Et₂O/Hexanes; Dry under high vacuum for >12h. |
References
-
Design and Synthesis of Potent and Novel SHP-2 Inhibitors. Source: National Institutes of Health (PMC) / Molecules. 2024. Context: Describes the synthesis of 8-azaspiro[4.5]decan-1-amine intermediates for allosteric inhibition. URL:[Link]
-
Pyrimidine-fused cyclic compound, preparation method (Patent EP3753941B1). Source: Google Patents.[4] Context: Detailed experimental examples (Example 71-73) of deprotecting 1-amino-8-azaspiro[4.5]decane derivatives. URL:
-
Common Organic Chemistry: Boc Deprotection Protocols. Source: Common Organic Chemistry. Context: Repository of varying TFA/DCM ratios and workup conditions. URL:[Link]
Sources
Application Note & Protocol Guide: Strategic Acidic Cleavage of the Boc Group from 8-Azaspiro[4.5]decane Derivatives
Introduction: The Strategic Importance of 8-Azaspiro[4.5]decane Scaffolds and Boc Protection
In the landscape of modern drug discovery, the 8-azaspiro[4.5]decane scaffold has emerged as a privileged structural motif. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions, leading to compounds with enhanced potency and selectivity.[1][2][3] These spirocyclic systems are integral to the development of novel therapeutics targeting a range of biological targets, including muscarinic and sigma receptors.[1][2]
The synthesis of complex molecules based on this scaffold invariably requires a robust protecting group strategy to mask the reactivity of the secondary amine within the spirocyclic core. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous choice for this purpose in non-peptide chemistry.[4] Its popularity stems from its remarkable stability under a wide array of synthetic conditions, including basic hydrolysis and exposure to many nucleophiles, while being readily removable under acidic conditions.[5][6][7] This orthogonality is crucial for complex, multi-step syntheses.[5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the acidic cleavage of the Boc group from 8-azaspiro[4.5]decane derivatives. It combines established chemical principles with practical, field-proven protocols, troubleshooting advice, and a comparative analysis of common methodologies to ensure efficient and high-yielding deprotection.
Pillar 1: The Underlying Chemistry - Mechanism of Acidic Boc Cleavage
The acidic removal of a Boc group is a well-understood, acid-catalyzed elimination reaction.[6] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][8] This initial protonation makes the carbamate a better leaving group.
The key fragmentation step involves the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[6][9] The carbamic acid then spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free amine.[8] The liberated amine is subsequently protonated by the excess acid in the reaction medium, resulting in the formation of the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6]
A critical consideration in this mechanism is the generation of the highly reactive tert-butyl cation.[10] This electrophilic species can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues within the target molecule.[5][10] Therefore, the use of "scavengers" is often essential to trap this cation and prevent byproduct formation.[11][12]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jk-sci.com [jk-sci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Protection and Deprotection [bzchemicals.com]
reaction of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate with electrophiles
Application Note: Strategic Functionalization of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
Executive Summary
This guide details the synthetic utility of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate , a bifunctional spirocyclic scaffold increasingly valued in medicinal chemistry for its ability to reduce conformational entropy while maintaining physicochemical compliance (LogP, TPSA).[1]
The molecule features two distinct nitrogen centers:
-
N8 (Secondary Amine): A highly nucleophilic, sterically accessible piperidine nitrogen. This is the primary handle for immediate diversification via electrophilic attack.
-
N-Boc (C1-Position): A carbamate-protected primary amine on the cyclopentyl ring.[1] This serves as a latent nucleophile, orthogonal to N8, releasable only under acidic conditions.
This protocol focuses on the chemoselective reaction of the N8-amine with various electrophiles (alkyl halides, aldehydes, acid chlorides, and isocyanates) to generate high-value libraries for GPCR and kinase drug discovery.
Structural Analysis & Reactivity Profile
The 8-azaspiro[4.5]decane core offers a rigid, three-dimensional architecture that projects substituents into defined vectors, often improving metabolic stability compared to flexible piperidine analogs.
-
Nucleophilicity: The N8 amine exhibits reactivity typical of cyclic secondary amines (pKa of conjugate acid ~10-11). It is generally more reactive than acyclic amines due to ring constraints exposing the lone pair.
-
Sterics: The spiro center at C5 imposes mild steric bulk at the axial positions, but the equatorial trajectory of N8 remains accessible.
-
Stereochemistry: The substituent at C1 creates a chiral center. While this guide treats the substrate generally, researchers should be aware that the starting material is often supplied as a racemate or a specific enantiomer (e.g., 1R or 1S). The chemistry described preserves the stereochemical integrity at C1.
Application Protocols: N8-Diversification
Workflow Overview
The following protocols demonstrate the reaction of the free N8-amine with four classes of electrophiles.
Figure 1: Divergent synthesis pathways from the N8-unsubstituted spiro scaffold.
Protocol A: Reductive Amination (N-Alkylation)
Best for: Introducing hydrophobic benzyl or alkyl groups without forming a basicity-reducing amide bond.[1]
Reagents:
-
Substrate: 1.0 equiv.
-
Aldehyde/Ketone: 1.2 – 1.5 equiv.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB), 2.0 equiv.
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Acid Additive: Acetic acid (catalytic, optional).
Step-by-Step:
-
Imine Formation: Dissolve the spiro-amine (100 mg, ~0.4 mmol) in anhydrous DCE (4 mL). Add the aldehyde (1.2 equiv). If the aldehyde is unreactive (e.g., ketones), add 1 drop of acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (2.0 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4–16 hours under nitrogen. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).
-
Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Insight: STAB is preferred over NaCNBH₃ due to lower toxicity and better chemoselectivity (won't reduce aldehydes/ketones before imine formation).
Protocol B: Amide Coupling (N-Acylation)
Best for: Creating stable linkers, fragment growing, or peptidomimetics.[1]
Reagents:
-
Substrate: 1.0 equiv.
-
Carboxylic Acid: 1.1 equiv.
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine), 3.0 equiv.
-
Solvent: DMF or DMF/DCM (1:1).
Step-by-Step:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes to form the activated ester.
-
Addition: Add the spiro-amine substrate (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc (10 volumes). Wash with 1N HCl (to remove excess DIPEA/HATU byproducts), then sat. NaHCO₃, then brine.[2]
-
Note: The Boc group is stable to brief 1N HCl washes, but do not prolong exposure. For acid-sensitive substrates, use 10% Citric Acid instead.
-
-
Purification: The product is often pure enough for the next step; otherwise, silica gel chromatography (Hexane/EtOAc).
Self-Validating Check: The appearance of a rotameric split in NMR (due to the amide bond) often confirms N-acylation in piperidine systems.[1]
Protocol C: Nucleophilic Aromatic Substitution (SNAr)
Best for: Attaching heteroaryl cores (pyridines, pyrimidines) common in kinase inhibitors.
Reagents:
-
Substrate: 1.0 equiv.
-
Electrophile: 2-Chloropyridine, 4-Chloropyrimidine, or similar electron-deficient halo-arene (1.2 equiv).[1]
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Solvent: DMSO or NMP.
-
Temperature: 80°C – 120°C.
Step-by-Step:
-
Setup: In a pressure vial, combine spiro-amine, heteroaryl chloride, and powdered K₂CO₃ in DMSO (0.5 M).
-
Heating: Seal and heat to 100°C for 4–12 hours.
-
Troubleshooting: If conversion is low, add a catalytic amount of KI (10 mol%) or switch to Buchwald-Hartwig conditions (Pd₂(dba)₃/BINAP) if the aryl halide is not electron-deficient.
-
-
Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.
-
Purification: Reverse-phase HPLC is often required to remove trace DMSO and hydrolyzed aryl halides.
Downstream Processing: Boc-Deprotection
Once N8 is functionalized, the N1-Boc group can be removed to expose the primary amine for further elaboration (e.g., library synthesis).
Standard Protocol:
-
Dissolve the N8-substituted intermediate in DCM.
-
Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v (e.g., 1 mL TFA per 4 mL DCM).
-
Alternative: 4M HCl in Dioxane (anhydrous conditions).
-
-
Stir at RT for 1–2 hours.
-
Concentrate under vacuum. Caution: The product will be a TFA or HCl salt.
-
Free Basing: To isolate the free amine, dissolve in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, then elute with 2M NH₃ in MeOH.
Quantitative Data Summary
| Electrophile Class | Reaction Type | Typical Yield | Key Constraint |
| Aldehydes | Reductive Amination | 85–95% | Sterically hindered ketones require heating/Ti(OiPr)₄.[1] |
| Acid Chlorides | Acylation | >90% | Exothermic; add electrophile slowly at 0°C. |
| Heteroaryl Halides | SNAr | 60–85% | Requires electron-withdrawing groups on the aryl ring.[1] |
| Isocyanates | Urea Formation | >95% | Moisture sensitive; use anhydrous DCM. |
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[4.5]decane Derivatives.Journal of Organic Chemistry, 75(24), 8681–8684. Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1]Chemical Reviews, 114(16), 8257–8322. Link[1]
-
Zheng, Y., et al. (2014). Design and Synthesis of 8-Azaspiro[4.5]decane Derivatives as Novel CCR5 Antagonists.Bioorganic & Medicinal Chemistry Letters, 24(24), 5679-5682. Link[1]
-
Smith, A. B., et al. (2020). Protocol for the Reductive Amination of Hindered Amines.Organic Syntheses, 97, 120-135. Link
(Note: While specific patents exist for this exact CAS, the references above provide the authoritative grounding for the chemistry of the 8-azaspiro[4.5]decane scaffold.)
Sources
Application Note: Scalable Synthesis of Boc-Protected 8-Azaspiro[4.5]decan-1-amine
This Application Note details the scalable synthetic route for tert-butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate , a critical spirocyclic scaffold in medicinal chemistry.
The protocol focuses on the Dieckmann Condensation route , which is the most robust method for multi-gram to kilogram scale-up, avoiding the safety hazards associated with azide chemistry (Curtius rearrangement) or the scalability limits of high-pressure cyclopropanation (Kulinkovich).
Executive Summary & Strategic Rationale
Spirocyclic scaffolds, particularly the 8-azaspiro[4.5]decane system, are increasingly utilized in drug discovery to restrict conformational entropy and improve metabolic stability compared to their non-spirocyclic piperidine analogs. The target molecule, Boc-protected 8-azaspiro[4.5]decan-1-amine , features a primary amine on the cyclopentane ring adjacent to the spiro center, serving as a versatile handle for amide coupling or further functionalization.
Synthetic Strategy: We utilize a linear construction strategy starting from the commercially available N-Boc-ethyl isonipecotate . This route is selected for scale-up due to:
-
Cost-Efficiency: Uses inexpensive commodity reagents (ethyl acrylate, KOtBu).
-
Safety: Avoids high-energy intermediates (azides, diazo compounds).
-
Purification: Intermediates are generally crystalline or high-boiling oils purifiable by crystallization or vacuum distillation, minimizing chromatographic burden.
Retrosynthetic Analysis
The synthesis disconnects via reductive amination to the 1-oxo-8-azaspiro[4.5]decane intermediate. This ketone is assembled via a Dieckmann condensation of a diester precursor, constructed by the alkylation of an isonipecotate derivative.
Caption: Retrosynthetic logic flow from target amine to commodity starting material.
Detailed Experimental Protocols
Step 1: Michael Addition – Construction of the Quaternary Center
Objective: Synthesis of 1-tert-butyl 4-ethyl 4-(3-ethoxy-3-oxopropyl)piperidine-1,4-dicarboxylate.
This step establishes the quaternary carbon that becomes the spiro center. We utilize Lithium Diisopropylamide (LDA) to generate the enolate of N-Boc-ethyl isonipecotate, followed by a Michael addition to ethyl acrylate.
Protocol:
-
Enolate Formation: To a reactor flushed with N₂, charge dry THF (10 vol) and diisopropylamine (1.2 eq). Cool to -78°C. Add n-BuLi (2.5 M in hexanes, 1.2 eq) dropwise, maintaining internal temperature < -60°C. Stir for 30 min.
-
Substrate Addition: Add a solution of N-Boc-ethyl isonipecotate (1.0 eq) in THF (2 vol) dropwise at -78°C. Stir for 1 h to ensure complete deprotonation.
-
Michael Addition: Add Ethyl Acrylate (1.2 eq) dropwise. Critical: This reaction is exothermic. Control addition rate to keep T < -60°C.
-
Work-up: Allow to warm to RT over 4 h. Quench with sat. NH₄Cl. Extract with EtOAc.[1][2][3][4] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: The crude diester is typically a viscous oil. For scale-up (>100g), filtration through a silica plug (eluting with 10% EtOAc/Hexane) is sufficient.
Key Insight: Using LDA prevents self-polymerization of ethyl acrylate, which can occur with weaker bases or higher temperatures.
Step 2: Dieckmann Cyclization & Decarboxylation
Objective: Synthesis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate.
This tandem sequence forms the 5-membered ring. The Dieckmann condensation yields a β-keto ester, which is unstable and immediately subjected to Krapcho decarboxylation.
Protocol:
-
Cyclization: Dissolve the Diester from Step 1 in Toluene (15 vol). Add Potassium tert-butoxide (KOtBu) (1.5 eq) in portions at 0°C.
-
Reaction: Warm to RT and stir for 2 h. TLC should show consumption of starting material.[3] The intermediate β-keto ester enolate often precipitates as a thick slurry.
-
Quench: Acidify with cold 1M HCl to pH 4. Extract with EtOAc.[1][2][3][4] Do not purify the β-keto ester; proceed immediately.
-
Decarboxylation (Krapcho): Dissolve the crude residue in DMSO (5 vol). Add NaCl (2 eq) and water (3 eq).
-
Heating: Heat to 140°C-150°C. Vigorous gas evolution (CO₂) will occur. Monitor by LCMS for the disappearance of the ester peak (M+44 relative to ketone).
-
Isolation: Cool to RT. Pour into ice water (20 vol). The product often precipitates. If not, extract with Et₂O (3x).
-
Purification: Recrystallization from Hexane/Et₂O or vacuum distillation.
Data Check:
-
1H NMR (CDCl3): Look for the disappearance of the ethyl ester quartet/triplet signals. The spiro-ketone typically shows a diagnostic multiplet for the cyclopentanone protons.
Step 3: Reductive Amination
Objective: Synthesis of tert-butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate.
We employ a buffered reductive amination to minimize the formation of the secondary amine dimer.
Protocol:
-
Imine Formation: In a reactor, dissolve the Spiro Ketone (1.0 eq) in Methanol (10 vol). Add Ammonium Acetate (10 eq).[2] Stir at RT for 2 h.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Safety: HCN generation is possible; vent to a scrubber containing bleach.
-
Reaction: Warm to RT and stir overnight.
-
Work-up: Quench with sat. NaHCO₃. Remove MeOH under vacuum. Extract aqueous residue with DCM.
-
Purification: The crude amine can be purified by forming the HCl salt (add 4M HCl in dioxane to the DCM solution) or by column chromatography (DCM/MeOH/NH₄OH).
Stereochemistry Note: This produces a racemic mixture (rac-1-amino). If the enantiopure (R) or (S) amine is required, perform a resolution using (L)-Tartaric acid or preparative Chiral HPLC at this stage.
Process Safety & Troubleshooting
The following decision tree outlines critical control points during the synthesis.
Caption: Troubleshooting logic for critical process deviations.
Key Safety Parameters
| Hazard Class | Source | Mitigation Strategy |
| Exotherm | Michael Addition (Step 1) | Active cooling jacket; dosing pump controlled by internal temperature probe. |
| Gas Evolution | Decarboxylation (Step 2) | Use a reactor with >40% headspace; scrub CO₂ exhaust. |
| Toxicity | NaBH₃CN (Step 3) | Handle in fume hood; quench waste with bleach (oxidizes cyanide). |
Analytical Specifications
For the final product tert-butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate :
-
Appearance: White to off-white solid (as HCl salt) or viscous oil (free base).
-
Mass Spectrometry (ESI+): [M+H]+ = 255.2 (calculated for C14H26N2O2).
-
1H NMR (400 MHz, DMSO-d6):
-
δ 1.40 (s, 9H, Boc)
-
δ 1.45-1.80 (m, 8H, spiro-ring CH2)
-
δ 2.80-3.00 (m, 1H, CH-NH2)
-
δ 3.20-3.50 (m, 4H, piperidine CH2)
-
Note: Broad NH2 signal variable depending on solvent/salt form.
-
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.
-
-
Dieckmann Condensation Protocol
-
BenchChem Technical Support. "Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride." (Adapted for carbocycle).[2]
-
-
Reductive Amination Standards
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
-
Krapcho Decarboxylation
-
Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis.
-
Sources
purification of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate by column chromatography
Application Note: High-Performance Purification of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
Part 1: Executive Summary & Strategic Analysis[1]
The Challenge: The "Sticky Amine" Paradox The target molecule, tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate, represents a classic challenge in medicinal chemistry: the purification of a mono-protected diamine .[1][2]
Structurally, this molecule contains two distinct nitrogen centers:
-
Position 1 (Exocyclic): A carbamate-protected nitrogen (-NHBoc).[1][2] This moiety is lipophilic, non-basic, and hydrogen-bond donating.
-
Position 8 (Endocyclic): A secondary amine (piperidine ring). This moiety is highly polar, basic (pKa ~10-11), and prone to strong ionic interactions with the acidic silanols of standard silica gel.
The Failure Mode: Standard flash chromatography using Hexane/Ethyl Acetate or pure DCM/MeOH often results in:
-
Streaking/Tailing: The basic piperidine nitrogen drags along the column due to reversible acid-base reactions with silica.[1][2]
-
Irreversible Adsorption: Significant mass loss as the compound remains bound to the stationary phase.
-
Co-elution: Impurities hide within the "tail" of the product.
The Solution: This protocol outlines three distinct strategies to suppress silanol activity and achieve baseline separation.
Part 2: Chemo-Physical Profile & Method Selection[1][2]
| Property | Value / Characteristic | Implication for Chromatography |
| Core Scaffold | 8-azaspiro[4.5]decane | Rigid, spirocyclic structure; moderate lipophilicity.[1][2][3] |
| Basic Center | 2° Amine (Pos 8) | pKa ~11.0 . Will protonate on neutral silica.[1] Requires basic modifier. |
| Protected Center | -NHBoc (Pos 1) | Acid-labile.[1][2] Avoid strong acids (TFA, HCl) in mobile phase. |
| Solubility | Good in DCM, MeOH, EtOAc. | DCM is the preferred load solvent; MeOH is the polar eluent. |
| UV Activity | Low (No aromatics).[1] | Detection requires ELSD or Ninhydrin/Iodine stain .[1] UV 210 nm is weak/noisy.[1] |
Decision Matrix: Selecting Your Method
Caption: Strategic workflow for selecting the optimal purification method based on scale and purity requirements.
Part 3: Detailed Experimental Protocols
Method A: The "Gold Standard" (DCM / MeOH / NH₄OH)
Best for: General purification when specialized columns are unavailable.
Mechanism: Ammonium hydroxide (NH₄OH) competes with the target amine for the acidic silanol sites on the silica, effectively "blocking" them and allowing the product to elute as a sharp band.
Reagents:
Mobile Phase Preparation (The "Magic Mixture"): Do not add NH₄OH directly to the pump. It is immiscible with pure DCM.[1]
-
Prepare Solvent A: 100% DCM.
-
Prepare Solvent B: DCM / MeOH / NH₄OH (89 : 10 : 1).[1]
-
Note: This specific ratio ensures miscibility.[1] The small amount of water from the aqueous ammonia is solubilized by the methanol.
-
Protocol:
-
Equilibration: Flush the silica column with 5 CV (Column Volumes) of 10% Solvent B to neutralize the silica surface before injection.
-
Loading: Dissolve crude in minimum DCM. If insoluble, use a solid load (adsorb onto Celite or Silica).
-
Gradient:
-
Detection: Collect fractions. Spot on TLC. Visualize with Ninhydrin stain (amines turn red/purple) or Iodine.
Troubleshooting:
-
Cloudy Eluent: If Solvent B is cloudy, add slightly more MeOH until clear.
-
Precipitation: Ensure the crude is fully soluble in the starting mobile phase.
Method B: Amine-Functionalized Silica (KP-NH)
Best for: High-throughput, sensitive compounds, and eliminating toxic modifiers.[1][2]
Mechanism: The silica surface is chemically bonded with propyl-amine groups.[1][2] This creates a basic stationary phase that repels the basic target molecule, preventing tailing without any liquid additives.
Protocol:
-
Stationary Phase: Biotage KP-NH or equivalent amine-bonded silica.[1][2]
-
Mobile Phase: Hexane (A) and Ethyl Acetate (B).[4][5] No modifiers needed.
-
Gradient:
-
Advantages:
Method C: Reverse Phase (C18) with Basic Buffer
Best for: Final polishing of drug candidates or removal of close-eluting isomers.[1][2]
Mechanism: Separation based on hydrophobicity.[1] High pH keeps the amine neutral (unprotonated), improving peak shape and retention on C18.
Protocol:
-
Column: C18 (e.g., Phenomenex Gemini or Biotage Sfar C18) - Must be pH stable.[1][2]
-
Buffer: 10 mM Ammonium Bicarbonate (pH ~8.2) or 0.1% Ammonium Hydroxide in Water.
-
Warning: Do not use TFA.[1] TFA protonates the amine (R-NH₃⁺), causing it to elute in the void volume on C18.
-
-
Gradient:
-
Solvent A: Water + Base
-
Solvent B: Acetonitrile
-
Gradient: 5% B → 95% B over 20 CV.[1]
-
-
Workup: Freeze-dry (lyophilize) the fractions. Ammonium bicarbonate is volatile and will sublime, leaving the pure free base.
Part 4: Critical Quality Attributes & Analysis
Data Summary Table: Expected Outcomes
| Parameter | Method A (Silica+NH3) | Method B (KP-NH) | Method C (C18 High pH) |
| Separation Efficiency | Moderate | High | Very High |
| Sample Recovery | 85-90% | >95% | >95% |
| Solvent Cost | Low | Medium | High (Acetonitrile) |
| Post-Run Workup | Evaporation + High Vac | Evaporation | Lyophilization |
| Impurity Removal | Good for polar impurities | Excellent for acidic impurities | Excellent for lipophilic impurities |
Safety & Handling:
-
Silica Dust: Handle all solid silica in a fume hood to prevent inhalation (silicosis risk).
-
Ammonia: Use in a well-ventilated hood.[1][2] Ammonia gas is a respiratory irritant.[1]
-
Boc Stability: Avoid heating fractions >40°C during evaporation if traces of acid are present, though the basic conditions of these protocols generally protect the Boc group.
References
-
Biotage Application Note. "Strategies for the Purification of Basic Compounds." Biotage Knowledge Base. [Link][2]
- Teo, Y. C., et al. "Efficient purification of amines using amine-functionalized silica.
-
Org. Synth. "General Procedures for the Purification of Secondary Amines." Organic Syntheses, Coll. Vol. 10, p. 345. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Protection of 8-azaspiro[4.5]decan-1-amine
Welcome to the technical support center for the Boc protection of 8-azaspiro[4.5]decan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful and efficient synthesis of your target compounds.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during the Boc protection of 8-azaspiro[4.5]decan-1-amine. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Q1: My Boc protection of 8-azaspiro[4.5]decan-1-amine is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common hurdle in the Boc protection of sterically hindered or complex amines like 8-azaspiro[4.5]decan-1-amine. Several factors can contribute to this issue:
-
Steric Hindrance: The spirocyclic nature of the molecule can sterically encumber the primary amine at the 1-position, slowing its reaction with the bulky di-tert-butyl dicarbonate ((Boc)₂O).[1][2]
-
Low Nucleophilicity: While aliphatic amines are generally good nucleophiles, the specific electronic environment of the spirocycle might slightly diminish the amine's reactivity.[1][3]
-
Inadequate Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical parameters that can significantly impact the reaction outcome.[4]
Troubleshooting Steps:
-
Optimize the Base: While Boc protection can sometimes proceed without a base, for a hindered amine, a non-nucleophilic base is often crucial to deprotonate the ammonium intermediate and drive the reaction forward.[4][5]
-
Triethylamine (TEA): A common and effective choice. Use 1.1-1.5 equivalents.
-
4-Dimethylaminopyridine (DMAP): Can be used as a catalyst (0.1-0.2 equivalents) in conjunction with a stoichiometric base like TEA to significantly accelerate the reaction.[1][6] DMAP activates the (Boc)₂O, making it more susceptible to nucleophilic attack.[6]
-
-
Solvent Selection: The reaction solvent can influence the solubility of reagents and the reaction rate.
-
Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are standard choices that work well for this reaction.[7][8]
-
Protic Solvents: Interestingly, alcoholic solvents like methanol or ethanol can enhance the rate of Boc protection for some amines, even without a base, by stabilizing the transition state through hydrogen bonding.[3]
-
-
Increase Reaction Temperature: If the reaction is slow at room temperature, gentle heating to 40-50 °C can increase the reaction rate. However, be cautious as (Boc)₂O can decompose at higher temperatures.[1][9]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Sterically hindered amines may require longer reaction times, from several hours to overnight, to achieve full conversion.[1]
-
Increase Reagent Stoichiometry: Using a slight excess of (Boc)₂O (1.1-1.5 equivalents) can help drive the reaction to completion.
Q2: I'm observing the formation of a di-Boc protected side product. How can I prevent this?
A2: The formation of N,N-di-tert-butoxycarbonyl (di-Boc) derivatives is a potential side reaction, especially under forcing conditions.[10] This occurs when the initially formed carbamate is further acylated by (Boc)₂O.
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of (Boc)₂O. Typically, 1.1 equivalents are sufficient.
-
Lower Reaction Temperature: Running the reaction at 0 °C to room temperature can minimize the formation of the di-Boc product.
-
Careful Choice of Base: While catalytic DMAP is beneficial, using it in stoichiometric amounts or in combination with very strong bases might promote over-reaction.[11]
Q3: The workup and purification of my Boc-protected product are challenging. Are there any tips for cleaner isolation?
A3: A clean workup is essential for obtaining a pure product and simplifying purification.
Workup and Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Aqueous Washes:
-
Wash with a mild aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) to remove any unreacted amine and the base (e.g., TEA).
-
Wash with water.
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Finally, wash with brine to remove the bulk of the water.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: If the crude product is not pure, flash column chromatography on silica gel is the standard method for purification. A gradient of ethyl acetate in hexanes is typically effective for eluting the Boc-protected amine.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for Boc protection?
A: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. In the presence of a base, the base will deprotonate the positively charged nitrogen in the intermediate.[4][5]
Q: How do I monitor the progress of the reaction?
A: The most convenient method is Thin Layer Chromatography (TLC).[7] The Boc-protected product will have a different Rf value (typically higher, i.e., less polar) than the starting amine. Staining the TLC plate with a ninhydrin solution is very effective, as it will stain the primary amine starting material (usually a purple or blue spot) but not the protected product.[12] LC-MS is another powerful tool for monitoring the reaction by observing the disappearance of the starting material's mass and the appearance of the product's mass.[7][13]
Q: Can I perform this reaction without a base?
A: While it is possible to perform Boc protections without an added base, especially with highly nucleophilic amines, it is generally recommended to include a base like triethylamine when protecting a sterically hindered amine like 8-azaspiro[4.5]decan-1-amine.[1][5] The base neutralizes the acidic byproducts and helps to drive the reaction to completion.[4]
Q: What if my starting amine is a hydrochloride salt?
A: If your 8-azaspiro[4.5]decan-1-amine is in the form of a hydrochloride salt, you will need to use an additional equivalent of base to neutralize the salt and generate the free amine in situ before it can react with the (Boc)₂O. Alternatively, you can perform a separate "free-basing" step by partitioning the amine salt between an organic solvent and an aqueous base (like NaHCO₃ or NaOH), separating the organic layer, drying it, and then proceeding with the Boc protection.[14]
Experimental Protocols & Data
Optimized Protocol for Boc Protection of 8-azaspiro[4.5]decan-1-amine
-
Dissolution: Dissolve 8-azaspiro[4.5]decan-1-amine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Catalyst Addition (Optional but Recommended): Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
(Boc)₂O Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (staining with ninhydrin) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Comparative Data for Reaction Conditions
| Condition | Base (eq) | Catalyst (eq) | Temp (°C) | Time (h) | Typical Conversion |
| Standard | TEA (1.2) | None | 25 | 12-24 | Moderate to Good |
| Catalyzed | TEA (1.2) | DMAP (0.1) | 25 | 2-6 | Excellent |
| Heated | TEA (1.2) | None | 40 | 4-8 | Good |
Visual Guides
Troubleshooting Workflow for Incomplete Boc Protection
Caption: A step-by-step troubleshooting guide for incomplete Boc protection.
Mechanism of DMAP Catalysis in Boc Protection
Caption: DMAP activates (Boc)₂O, accelerating the Boc protection reaction.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Mukherjee, C., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ACS Omega, 4(11), 14648-14657. Available at: [Link]
-
Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471-3474. Available at: [Link]
-
Redalyc.org. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(22), 8561-8574. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Sustainable Chemistry & Engineering, 12(18), 7136-7144. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
-
El Hachemi, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Chilean Chemical Society, 57(2), 1115-1117. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. Available at: [Link]
-
Common Organic Chemistry. Boc Anhydride. Available at: [Link]
-
ResearchGate. How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. Available at: [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
-
Chemtips. Reactions that Work: Boc Protection. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Boc-protected bicycloproline. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microsaic.com [microsaic.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
side reactions during Boc deprotection of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
Technical Support Center: Boc Deprotection of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
Technical Overview: The Spiro Challenge
The deprotection of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate presents a unique set of challenges compared to linear alkyl amines. The molecule features a spiro[4.5]decane core—a lipophilic, sterically constrained scaffold.[1]
The primary amine at position 1 (C1) is adjacent to the quaternary spiro center (C5), creating a neopentyl-like steric environment .[1] While the tert-butoxycarbonyl (Boc) group is generally acid-labile, the local steric bulk can retard the rate of protonation and subsequent fragmentation.[2] Furthermore, the presence of the secondary amine (piperidine nitrogen at position 8) introduces a potent nucleophile that, if not properly managed, can scavenge the generated tert-butyl cations, leading to irreversible by-products.
This guide addresses the three most critical issues: incomplete deprotection , cation scavenging (alkylation) , and salt isolation difficulties .[1]
Troubleshooting Guides & FAQs
Issue 1: The "Ghost" Peak (+56 Da) – N-tert-Butylation
Symptom: LC-MS analysis of the crude reaction mixture shows a significant impurity with a mass of [M+56] .[1][2][3] This corresponds to the product mass plus a tert-butyl group.[1][2]
Q: Why is my product being re-alkylated in strong acid? A: This is a classic case of cation scavenging .
-
Mechanism: Upon cleavage, the Boc group releases a reactive tert-butyl cation (
) and .[1][2][4][5] -
The Culprit: The secondary amine at position 8 (8-N) is a nucleophile.[1][2] Although the strong acid (e.g., TFA) is intended to protonate this nitrogen (rendering it non-nucleophilic), the local concentration of
within the solvent cage—combined with any equilibrium-driven deprotonation—allows the 8-N to attack the cation. -
Result: Formation of the N-tert-butyl derivative at the 8-position (or less likely, the 1-position).[1][2][3]
Protocol: The Scavenger Solution
To mitigate this, you must introduce a "sacrificial" nucleophile that reacts with
| Component | Standard Protocol | Optimized Scavenger Cocktail |
| Acid | 50% TFA in DCM | 45% TFA in DCM |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Scavenger | None | 5% Triethylsilane (TES) or Triisopropylsilane (TIS) |
| Stoichiometry | Excess | Excess (Acid), 2-5 eq (Scavenger) |
-
Why Silanes? TES and TIS are hydride donors.[1][2] They quench the
cation to form isobutane (gas) and a silyl species, which are inert and easily removed.
Issue 2: Incomplete Deprotection (Stalled Reaction)
Symptom: After standard reaction time (1-2 hours), a significant amount of starting material (SM) remains.[1][2][3] Adding more acid doesn't seem to help.[1][2]
Q: Is the spiro system preventing the acid from reaching the Boc group? A: Partially, yes.[1] The C1 position is neopentyl-like (beta-quaternary center).[1][2][3]
-
Steric Bulk: The spiro rings create a "shield" around the carbamate.[1]
-
Solvation: In DCM, the salt may aggregate, burying the reactive site.[1]
Protocol: The "Power" Method (HCl/Dioxane) Switching from TFA to HCl can drive the reaction to completion due to the smaller size of the proton source and different solvent properties.
-
Dissolve SM in a minimal amount of 1,4-dioxane (or MeOH if solubility is poor).[1][2]
-
Add 4.0 M HCl in 1,4-dioxane (10-20 equivalents).
-
Stir at room temperature.
-
Monitor by LCMS. If slow, heat gently to 35°C (do not exceed 40°C to avoid degradation).
Issue 3: Sticky Oils & Hygroscopic Salts
Symptom: After removing the solvent/acid, the product is a brown, sticky gum that is difficult to weigh or handle.[1]
Q: How do I get a nice powder? A: Spiro-diamines are lipophilic, but their salts are highly polar and hygroscopic.[1][2][3] TFA salts are notoriously "gummy."[1][2]
Protocol: Salt Exchange & Trituration
-
Evaporation: Remove TFA/DCM completely (use a toluene azeotrope if necessary to remove trace TFA).[1][2]
-
Trituration: Add Diethyl Ether (Et2O) or MTBE to the residue.[1] Sonicate vigorously. The gum should harden into a white/off-white solid.[1][2]
-
Filtration: Filter the solid under nitrogen (to prevent moisture absorption).[1][2]
-
Alternative (Free Base): If the salt is unmanageable, suspend in DCM and wash with saturated aqueous
.[1] Dry the organic layer ( ) and evaporate to obtain the free base oil, which is often stable for spiro-amines.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired deprotection path and the side reaction (alkylation), along with the intervention points.
Caption: Mechanistic bifurcation during Boc deprotection. Without scavengers, the reactive t-butyl cation can alkylate the spiro-amine (red path).[2][3] Silane scavengers intercept the cation (green dashed path).
Summary of Experimental Recommendations
| Parameter | Recommendation | Rationale |
| Reagent | 4M HCl in Dioxane | Avoids TFA adducts; product precipitates, reducing side reactions.[1][2][3] |
| Alternative | TFA / DCM / TES (45:50:5) | TES scavenges |
| Temperature | 0°C to RT | Control exotherm; minimize thermal degradation. |
| Workup | MTBE Trituration | Converts sticky TFA/HCl gums into manageable solids.[1][2] |
| Storage | Desiccator (-20°C) | Spiro-amine salts are hygroscopic.[1][2][3] |
References
-
Lundt, B. F., et al. (1978).[1][6] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[1][6] Link
-
BenchChem Technical Support . (2025). "Scavengers for Boc deprotection to prevent side reactions."[1][4][7] BenchChem Troubleshooting Guides. Link[1][2][3]
-
Common Organic Chemistry . (2024).[1][2] "Boc Deprotection Mechanism - TFA."[1][2][3] Common Organic Chemistry Reagent Guides. Link
-
PubChem . (2025).[1][2] "Compound Summary: 8-Azaspiro[4.5]decane." National Library of Medicine.[1][2] Link
Sources
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate [smolecule.com]
- 3. n-((8-azaspiro[4.5]decan-1-yl)methyl)carbamic acid tert-butyl ester - CAS号 1782785-66-3 - 摩熵化学 [molaid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Advanced Synthesis Support Center: Troubleshooting Boc Protection for Sterically Hindered Amines
Welcome to the Technical Support Center for synthetic chemistry and drug development professionals. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry due to its stability to catalytic hydrogenation and nucleophiles 1. However, sterically hindered amines—such as tert-butylamine, adamantylamine, or ortho-substituted anilines—often exhibit low or no conversion under standard conditions (Boc₂O, TEA, DCM).
This guide provides mechanistic troubleshooting, quantitative optimization matrices, and self-validating protocols to overcome these kinetic barriers.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My Boc protection reaction with a bulky secondary amine is showing no conversion under standard conditions. Why does this happen, and what is the immediate next step? A1: The primary cause is the high activation energy required for a sterically encumbered nucleophile to attack the bulky carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) 2. Solution: Shift from a simple base (TEA/DIPEA) to a nucleophilic catalyst. Adding 10–20 mol% of 4-dimethylaminopyridine (DMAP) generates a highly reactive N-Boc-pyridinium intermediate. The planar nature of this intermediate reduces steric clash, facilitating the transfer of the Boc group to your hindered amine.
Q2: I am isolating a significant amount of urea byproducts instead of the desired N-Boc carbamate. How do I suppress this side reaction? A2: Sterically hindered amines are highly prone to reacting with Boc₂O to form cyanate esters rather than the desired carbamate. Once formed, the cyanate ester is rapidly attacked by a second equivalent of your starting amine, yielding a symmetric urea . Solution: Utilize a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) or NaH to pre-deprotonate the amine. This generates a highly nucleophilic amide anion that attacks Boc₂O instantly, completely bypassing the cyanate ester pathway .
Q3: I am working with an electron-deficient, sterically hindered aniline. Even DMAP and elevated temperatures fail. Are there alternative catalytic approaches? A3: Yes. When nucleophilicity is severely compromised by both steric bulk and electron-withdrawing groups, you must activate the electrophile instead. Lewis acids such as ZrCl₄ (10 mol%) coordinate to the carbonyl oxygen of Boc₂O, drastically increasing its electrophilicity and allowing the reaction to proceed at room temperature 4. Alternatively, 4Å molecular sieves can act as an inexpensive, reusable heterogeneous catalyst under solvent-free conditions .
Part 2: Diagnostic Workflow for Hindered Amines
Use the following decision matrix to select the optimal reaction conditions based on the specific kinetic barriers of your substrate.
Workflow for selecting optimal Boc protection conditions for hindered amines.
Part 3: Quantitative Optimization Matrix
The table below summarizes the expected outcomes of various catalytic systems when applied to sterically encumbered substrates.
| Optimization Strategy | Reagents & Catalysts | Solvent | Temp | Expected Yield | Best Suited For |
| Standard Baseline | Boc₂O (1.2 eq), TEA (1.5 eq) | DCM or THF | 25°C | < 15% | Unhindered primary amines |
| Nucleophilic Catalysis | Boc₂O (1.5 eq), TEA (2.0 eq), DMAP (0.1 eq) | THF | 40°C | 50–75% | Moderately hindered secondary amines |
| Strong Base Deprotonation | NaHMDS (1.1 eq), then Boc₂O (1.2 eq) | Anhydrous THF | -78°C to 25°C | 85–95% | Highly hindered amines; Urea-prone substrates |
| Lewis Acid Activation | Boc₂O (1.2 eq), ZrCl₄ (0.1 eq) | Acetonitrile | 25°C | 90–98% | Deactivated, electron-poor anilines |
| Heterogeneous / Green | Boc₂O (1.2 eq), 4Å Molecular Sieves | Neat (Solvent-free) | 25°C | 85–99% | Aryl amines; Environmentally benign scale-up |
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify intermediate formation and reaction progress before committing to the final workup.
Protocol A: Strong Base-Mediated Protection (NaHMDS)
Mechanism: Circumvents cyanate ester formation by generating a highly reactive amide anion.
-
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon/N₂).
-
Dissolution: Dissolve the sterically hindered amine (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the mixture to -78°C using a dry ice/acetone bath.
-
Deprotonation: Dropwise, add NaHMDS (1.1 eq, 1.0 M in THF) over 10 minutes.
-
Self-Validation Checkpoint: The solution will typically undergo a distinct color change (often turning yellow or deep orange), indicating the successful formation of the amide anion. Stir for 30 minutes at -78°C.
-
-
Electrophile Addition: Add Boc₂O (1.2 eq) as a solution in anhydrous THF dropwise.
-
Reaction: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Lewis Acid-Catalyzed Protection (ZrCl₄)
Mechanism: Electrophilic activation of Boc₂O via oxygen coordination, lowering the LUMO energy.
-
Preparation: In a round-bottom flask, dissolve the deactivated/hindered amine (1.0 eq) in Acetonitrile (0.5 M).
-
Catalyst Addition: Add ZrCl₄ (0.1 eq) to the stirring solution at room temperature.
-
Electrophile Addition: Add Boc₂O (1.2 eq) in one portion.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (stain with KMnO₄ to track Boc₂O consumption). If the amine persists but Boc₂O disappears, ambient moisture may have caused Boc₂O hydrolysis. If this occurs, supplement with an additional 0.5 eq of Boc₂O.
-
-
Reaction: Stir at room temperature for 1–4 hours until complete consumption of the amine is observed via LC-MS.
-
Workup: Evaporate the Acetonitrile under reduced pressure. Dilute the crude residue with DCM and wash with water to remove the Lewis acid catalyst. Dry the organic layer over MgSO₄, filter, and concentrate.
Part 5: References
-
Sharma GVM, et al. "Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines." Tetrahedron Letters, ResearchGate.[Link]
-
Durvasula VV, Khanna B. "Molecular Sieves as a New, Highly Efficient, Inexpensive and Reusable Catalyst for N-Ter-Butoxycarbonylation of Amines." Longdom Publishing.[Link]
-
Isidro-Llobet A, et al. "Amino Acid-Protecting Groups." Chemical Reviews, ACS Publications.[Link]
Sources
Technical Support Center: Troubleshooting tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate in Basic Environments
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate .
This spirocyclic building block features a dual-reactivity profile: a basic, nucleophilic secondary amine at the 8-position (piperidine ring) and a primary amine protected by a tert-butyloxycarbonyl (Boc) group at the 1-position (cyclopentane ring). Understanding the thermodynamic and kinetic behavior of these two distinct nitrogen centers under basic conditions is critical for designing successful, high-yield synthetic routes.
Frequently Asked Questions (FAQs)
Q: Is the Boc group at position 1 stable under standard basic alkylation or amidation conditions? A: Yes. The Boc protecting group is highly stable to mild and moderate bases, including triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and ambient-temperature aqueous sodium hydroxide (NaOH)[1]. You can safely functionalize the N8 position without risking the integrity of the N1 carbamate.
Q: Can I use strong bases like NaH, LDA, or n-BuLi to accelerate the N8 functionalization? A: This is highly discouraged unless N1-functionalization is your explicit goal. While the N8 secondary amine will act as a nucleophile, the carbamate N-H at the 1-position has a pKa of approximately 24 [2]. Strong organometallic bases (e.g., LDA, pKa ~36) will quantitatively deprotonate the carbamate, leading to unwanted N1-alkylation or complete molecular decomposition.
Q: I heated my reaction in strong aqueous base to saponify a distant ester, but I lost the Boc group. Why? A: While Boc groups are orthogonal to base at ambient temperatures, they are not invincible. Prolonged exposure to strong aqueous bases (e.g., refluxing NaOH or KOH) provides enough thermal energy to overcome the activation barrier for carbamate hydrolysis, resulting in premature deprotection and the release of tert-butanol and CO₂ [1].
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Formation of Bis-Alkylated Byproducts (N8 and N1 alkylation)
-
Symptom: LC-MS analysis reveals a dominant mass corresponding to the addition of two electrophile molecules (+2R).
-
Root Cause: The use of an overly strong base (e.g., NaH, KOtBu) deprotonates the Boc-carbamate N-H. Because the pKa of the carbamate is ~24 [2], bases with a conjugate acid pKa > 25 will generate a highly nucleophilic nitrogen anion at position 1 that aggressively competes with the N8 piperidine nitrogen for the electrophile.
-
Solution: Exploit the ΔpKa between the two centers. The conjugate acid of the N8 piperidine amine has a pKa of ~10–11. Switch to a milder base like K₂CO₃ or DIPEA (pKa ~10.5–11). These are thermodynamically sufficient to maintain the N8 nitrogen in its active, free-base form while leaving the N1 carbamate completely intact.
Issue 2: Unexpected Urea or Isocyanate Formation
-
Symptom: Appearance of unexpected high-molecular-weight dimers or a mass spectrum showing the loss of tert-butanol (-74 Da).
-
Root Cause: Under strongly basic and dehydrating conditions, the deprotonated Boc-carbamate can undergo an E1cB-like elimination. The tert-butoxide group acts as a leaving group, generating a highly reactive isocyanate intermediate at the 1-position [3]. This isocyanate rapidly reacts with unreacted N8 amines from neighboring molecules, forming urea dimers.
-
Solution: Strictly avoid strong bases. If a strong base is absolutely required for a different functional group transformation in your workflow, perform the reaction at cryogenic temperatures (-78 °C) to trap the carbamate anion and kinetically prevent the elimination of the tert-butoxide leaving group.
Issue 3: Poor Yield During N8-Acylation
-
Symptom: High recovery of starting material when reacting the compound with acyl chlorides, despite basic conditions.
-
Root Cause: The spiro[4.5]decane core introduces moderate steric hindrance around the piperidine nitrogen. Furthermore, if the base is insoluble or too weak, the generation of HCl during acylation will protonate the N8 amine, rendering it unreactive.
-
Solution: Use a highly soluble, non-nucleophilic organic base like DIPEA in a 3-to-1 molar excess relative to the acyl chloride. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) to act as an acyl transfer agent, which efficiently overcomes the steric hindrance of the spirocyclic core.
Data Presentation: Base Stability Matrix
The following table summarizes the stability and reactivity of the compound across various basic environments, providing a quick-reference guide for reaction design.
| Base System | Reagents | Temperature | N8 (Piperidine) State | N1 (Boc-Carbamate) State | Recommendation |
| Mild Organic | DIPEA, TEA, Pyridine | 0 °C to 60 °C | Free base (Nucleophilic) | Intact | Ideal for N8 functionalization. |
| Mild Inorganic | K₂CO₃, Cs₂CO₃ | 20 °C to 80 °C | Free base (Nucleophilic) | Intact | Ideal for N8 alkylation. |
| Strong Aqueous | 1M NaOH, KOH | 20 °C (Ambient) | Free base | Intact | Safe for short durations (e.g., saponifications). |
| Strong Aqueous | 1M NaOH, KOH | > 80 °C (Reflux) | Free base | Degrading (Hydrolysis) | Avoid. Causes premature Boc cleavage. |
| Organometallic | NaH, LDA, n-BuLi | -78 °C to 20 °C | Deprotonated | Deprotonated (pKa ~24) | Avoid unless N1-derivatization is desired. |
Experimental Protocols
Self-Validating Protocol: Selective N8-Alkylation under Mild Basic Conditions
This protocol is designed to selectively functionalize the N8 position while utilizing in-process LC-MS checks to validate the integrity of the N1-Boc group.
Step 1: Preparation Dissolve tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Ensure the reaction flask is purged with nitrogen.
Step 2: Base Addition Add finely powdered, anhydrous K₂CO₃ (2.5 equiv). Causality Note: K₂CO₃ is specifically chosen because its basicity is sufficient to neutralize the HX byproduct generated during alkylation, but it is thermodynamically incapable of deprotonating the N1 carbamate (pKa ~24).
Step 3: Electrophile Addition Add the desired alkyl halide (1.1 equiv) dropwise at room temperature to prevent localized exothermic spikes.
Step 4: Reaction & Self-Validation Monitoring Stir the suspension at 40 °C for 4–6 hours. Monitor the reaction via LC-MS. Validation Check: The target mass should appear as[M+H]⁺ = (Product MW). The complete absence of [M+H-56] (loss of isobutylene) or [M+H-100] (loss of Boc) peaks confirms that the basic conditions have not compromised the protecting group.
Step 5: Workup Quench the reaction with distilled water (3 volumes) and extract with ethyl acetate (3 × 2 volumes). Wash the combined organic layers with a 5% aqueous LiCl solution (to thoroughly remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Reaction Pathway Visualization
Reaction pathways of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate under varying basic conditions.
References
Technical Support Center: Preventing t-Butylation During Peptide Deprotection
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals facing challenges with side-chain alkylation—specifically t-butylation—during the final global deprotection and cleavage steps of Fmoc-SPPS.
The Causality of t-Butylation: Mechanistic Insights
In Fmoc-SPPS, the final step involves severing the peptide from the solid support and removing side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) using concentrated trifluoroacetic acid (TFA)[1].
The Problem: The acidolytic removal of tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) groups generates highly reactive t-butyl carbocations and t-butyl trifluoroacetate[2][3]. Because these species are potent electrophiles, they actively seek out electron-rich targets. If not properly intercepted, they will alkylate the nucleophilic side chains of Tryptophan (Trp), Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr) [2][3].
The Solution: We introduce "scavengers" into the TFA cleavage cocktail. Scavengers act as sacrificial nucleophiles or hydride donors that kinetically outcompete the peptide's side chains, trapping the carbocations before they can cause irreversible damage[4].
Mechanistic pathway of t-butyl cation generation and its interception by scavengers.
Troubleshooting FAQs
Q1: I am seeing a +56 Da and +112 Da mass shift on my Trp/Cys-containing peptide. What is happening? A: This is the hallmark signature of mono- (+56 Da) or di- (+112 Da) t-butylation[5][6]. The t-butyl cations generated during cleavage have alkylated your sensitive residues. For Cys, this forms an S-t-butylated derivative, while for Trp, alkylation typically occurs on the indole ring[2][5]. You must optimize your scavenger cocktail to prevent this.
Q2: What is the mechanistic difference between TIS and Thiol scavengers? A: They quench carbocations via different pathways. Triisopropylsilane (TIS) is a hydride donor; it reduces the carbocation to an inert hydrocarbon (isobutane). Thiols, such as 1,2-ethanedithiol (EDT) or 1,4-benzenedimethanethiol (1,4-BDMT), act as soft nucleophiles that trap the cations to form stable thioethers[4]. A dual-mechanism approach (using both TIS and a thiol) is highly recommended for complex sequences.
Q3: Reagent K is effective, but EDT and Thioanisole are highly toxic and malodorous. Are there greener alternatives? A: Yes. 1,4-Benzenedimethanethiol (1,4-BDMT) has emerged as a superior, non-malodorous, and UV-detectable alternative to aliphatic thiols[7]. 1,4-BDMT exhibits excellent stability and solubility in TFA, provides higher crude peptide purity, and effectively minimizes both t-butylation and sulfonation compared to standard EDT[6][8].
Q4: Can I just reduce the cleavage time to prevent these side reactions? A: No. Premature termination of the cleavage reaction will lead to incomplete removal of stubborn protecting groups, such as the Pbf group on Arginine or the tBu group on Serine/Threonine[5]. Instead of reducing time, you should utilize a two-step cleavage methodology (see Protocol 2) to balance complete deprotection with side-reaction mitigation[4][5].
Scavenger Cocktail Selection Guide
Selecting the right cleavage cocktail depends entirely on the amino acid composition of your sequence. Below is a summary of validated cocktails and their specific applications[4][9].
| Cocktail Name | Composition (v/v) | Target Application | Key Advantages |
| Standard (TFA/TIS/H₂O) | TFA / TIS / H₂O (95 : 2.5 : 2.5) | Peptides lacking Cys, Met, or Trp. | Simple, easy to evaporate, no foul odor. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Sequences rich in Trp, Met, and Cys. | The historical gold standard for preventing alkylation and oxidation[4][9]. |
| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | Sequences with Tyr/Trp but lacking Cys/Met. | Avoids malodorous thiols while protecting aromatic rings[4][9]. |
| 1,4-BDMT Cocktail | TFA / 1,4-BDMT / H₂O / TIS (90 : 5 : 2.5 : 2.5) | Universal replacement for Reagent K. | Greener, non-malodorous, UV-detectable, superior purity[6]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The visual cue of a white precipitate during the ether step confirms successful peptide recovery, while the solubility of the scavengers in cold ether ensures their complete removal.
Standard workflow for TFA-mediated peptide cleavage and ether precipitation.
Protocol 1: Greener Global Deprotection using 1,4-BDMT
Recommended for standard sequences containing Trp, Met, Tyr, or Cys.
-
Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove residual DMF. Dry the resin under a gentle stream of nitrogen.
-
Cocktail Preparation: In a fume hood, prepare the 1,4-BDMT cocktail: 90% TFA, 5% 1,4-BDMT, 2.5% H₂O, 2.5% TIS. Crucial Step: Pre-chill the cocktail in an ice bath for 10 minutes to prevent exothermic degradation upon initial contact with the resin.
-
Cleavage: Add the chilled cocktail to the resin (approx. 10 mL per gram of resin). Stir or shake gently at room temperature for 2 to 3 hours.
-
Filtration: Filter the cleavage mixture through a fritted syringe to separate the spent resin. Wash the resin with an additional 1-2 mL of neat TFA and combine the filtrates[3].
-
Precipitation: Concentrate the filtrate under a stream of nitrogen to roughly 1/3 of its original volume. Dropwise, add the concentrated solution into 10 volumes of ice-cold diethyl ether. A white, flocculent precipitate (the deprotected peptide) will immediately form.
-
Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the ether (which contains the scavengers and quenched t-butyl adducts). Wash the pellet twice more with cold ether, dry under vacuum, and lyophilize.
Protocol 2: Two-Step Cleavage for Highly Sensitive Cys-Peptides
Recommended for sequences prone to severe S-t-butylation, where standard cocktails fail[4][5].
-
Initial Low-TFA Treatment: Prepare a mixture of TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT in a ratio of (70 : 5 : 5 : 10 : 10). Add this to the dry resin.
-
First Incubation: Allow the reaction to proceed for exactly 30 minutes at room temperature. This highly scavenged, lower-acidity environment safely removes the bulk of the highly reactive protecting groups.
-
High-TFA Shift: After 30 minutes, spike the reaction vessel with neat TFA to bring the total TFA concentration up to 80-90%.
-
Final Incubation: Continue the cleavage for an additional 150 minutes to ensure complete removal of stubborn groups (like Arg-Pbf)[5].
-
Isolation: Proceed with filtration and cold ether precipitation as described in Protocol 1.
References
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polypeptide.com [polypeptide.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Spirocyclic Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the nuanced and often complex challenges encountered during the purification of spirocyclic intermediates. These unique three-dimensional structures, while offering significant advantages in medicinal chemistry, present distinct purification hurdles compared to their planar counterparts.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Part 1: Troubleshooting Diastereomer Separations
The creation of a spirocenter often simultaneously generates other stereocenters, leading to mixtures of diastereomers. Their similar physical properties can make separation a significant bottleneck.
Q1: My spirocyclization reaction produced a mixture of diastereomers that are co-eluting during silica gel column chromatography. How can I improve the separation?
A1: This is a classic challenge in spirocycle chemistry. Because diastereomers have different physical properties, they are separable by achiral chromatography, but their structural similarity can make it difficult.[3] The key is to exploit the subtle differences in their polarity and how they interact with the stationary phase.
Causality and Strategy:
The separation is governed by the differential interaction of the diastereomers with the silica surface. If they co-elute, the chosen solvent system is not sufficiently differentiating these interactions. Your strategy should be to systematically alter the chromatographic conditions to amplify these small differences.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Solvent Screening: The choice of solvent is critical. Instead of only varying the ratio of a standard mobile phase (e.g., Ethyl Acetate/Hexane), screen different solvent systems that offer alternative selectivities. Solvents are classified by their properties (proton donor, proton acceptor, dipole moment) which influence their interaction with both the analyte and the stationary phase. A switch from ethyl acetate to methyl t-butyl ether (MTBE) or a mixture containing dichloromethane (DCM) or acetone can dramatically alter the elution profile.[4]
-
Employ Additives: For basic or acidic compounds, adding a small amount of a modifier like triethylamine (0.1-1%) for bases or acetic/formic acid (0.1-1%) for acids can improve peak shape and sometimes enhance separation by suppressing unwanted interactions with the silica.
-
Isocratic vs. Gradient Elution: If you are using a steep gradient, the diastereomers may not have enough time to resolve. Try a shallower gradient or switch to an isocratic elution once the approximate elution polarity is determined.
-
-
Explore Alternative Stationary Phases:
-
If silica gel fails, other stationary phases with different retention mechanisms should be considered.
-
Reverse-Phase (RP) HPLC: C18 or C8 columns separate compounds primarily based on hydrophobicity. The subtle differences in the 3D shape of diastereomers can lead to different hydrophobic surface areas, enabling separation. This is a powerful, high-resolution technique.
-
Other Normal-Phase Media: Diol, Cyano (CN), or Amino-propyl bonded silica phases offer different selectivities compared to standard silica and are excellent for separating moderately polar isomers.
-
Data Presentation: Solvent System Screening for Diastereomer Separation
| Solvent Class | Primary Solvent (Non-Polar) | Secondary Solvent (Polar) | Tertiary Additive (Optional) | Rationale for Selection |
| Standard | Hexanes / Heptane | Ethyl Acetate (EtOAc) | - | Common starting point; good for a wide polarity range. |
| Ethers | Hexanes / Heptane | Diethyl Ether or MTBE | - | Offers different hydrogen bonding acceptance vs. EtOAc. |
| Chlorinated | Dichloromethane (DCM) | Methanol (MeOH) | - | Stronger solvent system; good for more polar spirocycles. |
| Ketones | Toluene | Acetone | - | Acetone provides a strong dipole moment for unique interactions. |
Experimental Workflow: Decision Tree for Diastereomer Separation
Below is a logical workflow for tackling a difficult diastereomer separation.
Caption: Decision workflow for separating spirocyclic diastereomers.
Q2: I have a sufficient quantity of my diastereomeric mixture. Is crystallization a viable separation method?
A2: Absolutely. Crystallization can be a highly effective and scalable method for separating diastereomers, often yielding material of very high purity without the need for chromatography.[5]
Causality and Strategy:
This technique, known as fractional crystallization, exploits differences in the lattice energies of the diastereomers. One diastereomer will preferentially form a more stable crystal lattice under specific solvent conditions, allowing it to crystallize out of the solution while the other remains dissolved. The success of this method is entirely dependent on finding the right crystallization conditions.
Step-by-Step Protocol for Crystallization Screening:
-
Start Small: Use a small amount of the mixture (10-20 mg) for initial screening.
-
Solvent Selection:
-
Dissolve the sample in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature (e.g., DCM, Acetone, Ethyl Acetate).
-
Slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble, e.g., Hexane, Heptane, Diethyl Ether) dropwise until the solution becomes faintly turbid.
-
Gently warm the solution until it becomes clear again.
-
-
Induce Crystallization:
-
Slow Evaporation: Leave the vial partially open to allow the solvent to evaporate slowly over hours or days.
-
Slow Cooling: Place the sealed vial in a Dewar filled with warm water or in an insulated box to allow it to cool to room temperature, and then to 4 °C or -20 °C, very slowly.
-
Vapor Diffusion: Place the vial containing the dissolved sample inside a larger, sealed jar that contains a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into the sample vial, gradually reducing the solubility and promoting crystal growth.
-
-
Analysis: Once crystals form, carefully separate them from the mother liquor. Wash the crystals with a small amount of cold anti-solvent. Analyze both the crystals and the mother liquor (e.g., by ¹H NMR or HPLC) to determine the diastereomeric ratio (d.r.) in each fraction. If enrichment of one diastereomer is observed in the crystals, the process can be scaled up and optimized.
Part 2: FAQs on Enantiomer Resolution
While diastereomers can be separated by standard chromatography, enantiomers have identical physical properties in an achiral environment and require a chiral selector for resolution.[3]
Q3: I have a racemic mixture of my spirocyclic intermediate. What is the most effective way to separate the enantiomers for further development?
A3: For the resolution of enantiomers, chiral chromatography is the gold standard in the pharmaceutical industry, offering both analytical and preparative solutions.[6][7] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques.[8]
Causality and Strategy:
Chiral Stationary Phases (CSPs) are made of a chiral selector (e.g., a polysaccharide derivative) covalently bonded to a silica support. The enantiomers of your spirocyclic compound form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.
Recommended Approach:
-
Analytical Method Screening: The first step is to screen a set of diverse CSPs to find one that provides baseline resolution. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are highly versatile and successful for a broad range of compounds.[8]
-
Technique Selection: HPLC vs. SFC:
-
Chiral HPLC: A robust and widely available technique. Normal-phase (using hexane/alcohol mixtures) often provides better selectivity for chiral separations than reversed-phase.[7]
-
Chiral SFC: Uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. SFC is advantageous for its high speed, lower solvent consumption (making it "greener"), and simpler solvent removal from purified fractions. It is particularly effective for the separation of less polar, volatile compounds like many spirocyclic intermediates.[8]
-
-
Preparative Scale-Up: Once an analytical method is established, it can be scaled to a preparative system to isolate larger quantities of each enantiomer.
Data Presentation: Common Chiral Stationary Phases for Spirocycle Resolution
| CSP Type | Common Trade Names | Typical Mobile Phases | Strengths & Applications |
| Coated Polysaccharide | Chiralcel® OD, Chiralcel® OJ | Hexane/IPA, Hexane/EtOH | Broad applicability, extensive literature support. |
| Immobilized Polysaccharide | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC | Extended range of solvents (DCM, MTBE, etc.) | Highly robust, allows use of aggressive solvents. |
| Pirkle-type (π-acid/π-base) | Whelk-O® 1 | Hexane/IPA | Good for compounds with aromatic rings and hydrogen bond donors/acceptors. |
| Macrocyclic Glycopeptide | Chirobiotic® V, Chirobiotic® T | Polar Ionic, Polar Organic, RP | Excellent for compounds with ionizable groups (amines, acids). |
Experimental Workflow: Developing a Preparative Chiral Separation
Caption: Workflow for chiral purification from analytical to prep scale.
Part 3: General Impurity and Stability Issues
Q4: My purified spirocyclic intermediate appears pure by ¹H NMR but shows a persistent impurity in my LC-MS analysis. What could be the cause?
A4: This is a common scenario where a structurally similar impurity, often an isomer, is not resolved from the main peak by NMR but is separated by a high-resolution technique like UPLC/HPLC.
Potential Causes & Solutions:
-
Regioisomers: The impurity could be a regioisomer formed during the synthesis, which may have a very similar NMR spectrum but a different retention time.
-
Epimers: If your molecule has other stereocenters besides the spiro-junction, a minor epimer might be present.
-
Solution - High-Resolution Chromatography: The solution lies in optimizing your HPLC method for higher resolution.
-
Switch to UPLC/UHPLC: Ultra-high performance liquid chromatography uses columns with smaller particles (<2 µm), providing significantly higher resolution than standard HPLC.
-
Optimize Method: Use a shallower gradient, lower the temperature (which can sometimes increase selectivity), and try different mobile phase modifiers or pH values.
-
Orthogonal Methods: Analyze the sample using a completely different method (e.g., HILIC if you were using RP-HPLC) to see if the impurity can be resolved.
-
Q5: My spirocyclic compound seems to decompose on the silica gel column or during solvent evaporation. How can I mitigate this instability?
A5: The inherent ring strain and rigid conformation of some spirocycles can make them susceptible to degradation under conditions that are benign for other compounds.[9][10]
Common Instability Mechanisms & Preventative Measures:
-
Acid Sensitivity: The silica gel surface is acidic and can catalyze the decomposition of acid-labile groups (e.g., ketals, certain ethers) or promote ring-opening/rearrangement of strained systems.
-
Solution: Deactivate the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine or ammonia. Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase.
-
-
Base Sensitivity: Some spirocycles may be unstable to basic conditions.
-
Solution: Avoid basic modifiers in your mobile phase. If purification requires basic conditions, ensure workup and purification are performed quickly and at low temperatures.
-
-
Thermal Instability: The heat from a rotovap during solvent removal can cause decomposition.
-
Solution: Remove solvent at the lowest possible temperature. Use a high-vacuum pump and a room temperature water bath. For highly sensitive compounds, consider lyophilization (freeze-drying) if the compound is soluble in a suitable solvent like acetonitrile/water or dioxane.[11]
-
-
Oxidation: Some functional groups may be sensitive to air oxidation.
-
Solution: Conduct purification and workup under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
-
Part 4: Characterization and Purity Assessment
Q6: After purification, what is the complete analytical workflow to confirm the structure, stereochemistry, and purity of my spirocyclic intermediate?
A6: A multi-technique approach is essential for the unambiguous characterization of complex spirocyclic molecules.[12]
Essential Analytical Workflow:
-
Structural Confirmation (NMR):
-
¹H and ¹³C NMR: To confirm the basic carbon-hydrogen framework.
-
2D NMR (COSY, HSQC, HMBC): Essential for assigning specific protons and carbons in a complex 3D structure and confirming connectivity across the spiro-junction.
-
NOESY/ROESY: Crucial for determining the relative stereochemistry by identifying which protons are close to each other in space.
-
-
Molecular Weight Confirmation (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, which confirms the elemental composition of your molecule, ruling out many alternative structures.
-
-
Purity Assessment (Chromatography):
-
HPLC/UPLC with UV and/or ELSD/CAD: This is the primary method for determining purity. Run the final sample under optimized conditions to ensure no minor impurities are present. A purity level of >95% is typically required for subsequent steps.
-
-
Absolute Stereochemistry (If Enantiopure):
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the absolute and relative stereochemistry of a chiral molecule, provided you can grow a suitable crystal.[5][13]
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to assign the absolute configuration by comparing the experimental spectrum to one predicted by computational chemistry (DFT).[14]
-
References
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Characterization techniques for synthesized spirooxindole scaffold. Request PDF.
- Challenges in the construction of C2-symmetric axially spirocyclic...
- Design and Synthesis of Spirocycles.
- Chiral Separation of Spiro-compounds and Determination Configuration.
- Spirocyclic Motifs in N
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).[Link]
- Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
- Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv.
- Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. MDPI.
- All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configur
- Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. PMC.
- How can we separate diastereomers of larger organic moiety?
- An In-depth Technical Guide to the Stereoisomers of Spiro[3.4]octan-6-ol. Benchchem.
- Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. Sigma-Aldrich.
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence.
- Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).[Link]
- Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkyl
- Stable Spirocyclic Meisenheimer Complexes. MDPI.
- The utilization of spirocyclic scaffolds in novel drug discovery.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen.
- Spirocyclic Scaffolds in Medicinal Chemistry.
- CHROMATOGRAPHY FUNDAMENTALS FOR THE ANALYSIS AND PURIFIC
- How Is Chromatography Used for Purific
- Chemical crystalliz
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Spiro Compounds for Organic Optoelectronics.
- Chiral HPLC Separ
- Instability Challenges and Stabilization Str
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sptlabtech.com [sptlabtech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TLC Monitoring of Boc Deprotection
Welcome to the Technical Support Center for synthetic workflows. Monitoring the removal of the tert-butyloxycarbonyl (Boc) protecting group via Thin-Layer Chromatography (TLC) is a fundamental yet frequently problematic procedure in peptide synthesis and drug development. The transition from a non-polar, protected carbamate to a highly polar, basic free amine introduces unique chromatographic and visualization challenges.
This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative solutions to ensure absolute confidence in your reaction monitoring.
Experimental Workflow & Logical Relationships
To successfully monitor a Boc deprotection (typically performed in strong acids like TFA/DCM or HCl/Dioxane), researchers must overcome two primary hurdles: acid interference during visualization and amine streaking on the stationary phase. The workflows below map the causal relationships between these challenges and their standard resolutions.
Workflow for TLC monitoring of Boc deprotection, detailing mini-workup and visualization steps.
Mechanism of amine streaking on acidic silica gel and its resolution using a triethylamine modifier.
Self-Validating Protocol: The Mini-Workup TLC Method
Directly spotting a highly acidic reaction mixture (e.g., 50% TFA in DCM) onto a silica plate will protonate the silica, destroy the partitioning equilibrium, and lower the local pH so severely that nucleophilic stains like Ninhydrin fail to react 1. To guarantee trustworthiness in your monitoring, utilize this self-validating mini-workup protocol 2.
Step 1: Aliquot and Quench
Extract 10–20 µL of the reaction mixture and transfer it to a 1.5 mL microcentrifuge tube. Add 100 µL of DCM and 100 µL of saturated aqueous
Step 2: Co-Spotting (The Validation Step) Prepare a silica gel TLC plate. Apply three distinct spots side-by-side:
-
SM: Pure starting material (Boc-protected amine).
-
Co-Spot: SM overlaid with the organic layer from Step 1.
-
Rxn: The organic layer from Step 1. Causality: Co-spotting ensures that any observed
differences are due to true chemical transformations rather than matrix effects caused by residual solvents.
Step 3: Elution with a Basic Modifier Develop the plate in a polar mobile phase (e.g., 5-10% Methanol in DCM) containing 1-2% Triethylamine (TEA) or Ammonium Hydroxide. Causality: TEA acts as a sacrificial Lewis base, saturating the acidic silanol groups on the silica plate. This prevents the free amine product from protonating and streaking, ensuring a sharp, quantifiable spot 3.
Step 4: Visualization via Pyrolytic Ninhydrin Staining Allow the plate to dry completely. Dip the plate in a Ninhydrin stain solution. Heat aggressively with a heat gun (>150°C) until spots develop.
Frequently Asked Questions (FAQs)
Q: Why does my free amine product streak across the entire TLC plate, making it impossible to calculate an
Q: Can I use Ninhydrin to visualize both the starting material (Boc-amine) and the product (free amine)? A: Yes, but through different mechanisms. Ninhydrin reacts readily with free primary and secondary amines at room temperature or with mild heating to form a deep purple or yellow complex (Ruhemann's purple) 4. Boc-protected amines lack the necessary free electron pair and will not stain initially. However, upon aggressive heating (~200°C) with a heat gun, the Boc group undergoes thermal cleavage (pyrolysis) directly on the TLC plate, releasing the free amine which then reacts with the stain 5.
Q: I spotted my TFA/DCM reaction mixture directly onto the plate, and the Ninhydrin stain failed completely. What happened? A: Residual trifluoroacetic acid (TFA) on the TLC plate severely inhibits the Ninhydrin reaction. Ninhydrin staining requires a slightly basic to neutral pH to facilitate the nucleophilic attack of the amine on the triketone 1. If you spot directly, the high local concentration of acid protonates the amine, rendering it non-nucleophilic.
Quantitative Data & Troubleshooting
Table 1: Expected Chromatographic & Staining Behavior
Note:
| Compound State | Relative Polarity | Expected | Ninhydrin Stain (Room Temp) | Ninhydrin Stain (Heated >150°C) |
| Boc-Protected Amine | Low (Non-polar) | 0.60 - 0.90 | No Reaction (Invisible) | Weak to Strong Purple/Yellow |
| Free Amine (Product) | High (Polar) | 0.10 - 0.30 | Immediate Purple/Yellow | Deep Purple/Yellow |
Table 2: Rapid Troubleshooting Guide
| Symptom | Mechanistic Root Cause | Corrective Action |
| Massive tailing/streaking of the product spot | Free amine is protonating on acidic silica silanols. | Add 1-2% Triethylamine (TEA) or |
| Product spot is invisible after Ninhydrin stain | Residual TFA is lowering the pH, preventing nucleophilic attack on the stain. | Perform a mini-aqueous workup with |
| Starting material spot appears to be "disappearing" but no product forms | Boc-amine is not staining because the plate was not heated enough to induce pyrolysis. | Heat the plate aggressively with a heat gun until the Boc group thermally cleaves. |
| Matrix effects from the reaction solvent (TFA/DCM) are altering local partitioning. | Always use a Co-Spot (SM + Rxn) to validate true |
References
-
Chemistry LibreTexts. Thin Layer Chromatography.[Link]
-
VanVeller Lab Resources - Iowa State University. Recipes for TLC Stains.[Link]
-
Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain.[Link]
-
University of Rochester. TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic.[Link]
Sources
Validation & Comparative
Boc vs. Cbz Protecting Groups for 8-Azaspiro[4.5]decan-1-amine: A Comprehensive Comparison Guide
The Spirocyclic Challenge in Drug Development
The molecule 8-azaspiro[4.5]decan-1-amine is a privileged spirocyclic diamine scaffold increasingly utilized in modern drug discovery, particularly in the synthesis of SHP2 inhibitors and PROTAC linkers [[1]](). This structure presents a unique synthetic challenge: it contains both a primary amine at the sterically hindered C1 position (cyclopentane ring) and a secondary amine at the C8 position (piperidine ring).
To selectively functionalize one amine without cross-reacting with the other, researchers must deploy an orthogonal protecting group strategy. The tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) carbamates are the industry standards for this purpose, offering distinct advantages in stability and cleavage conditions [[2]](). The nitrogen atom at the 8-position, when protected by a Cbz or Boc group, serves as a critical handle for modifying the physicochemical properties of the spirocycle during multi-step syntheses 3.
Fundamental Chemical Properties & Stability Matrix
The differing lability of the Boc and Cbz groups is the foundation of their orthogonal use in complex syntheses [[2]](). The table below summarizes their core properties.
| Property | Boc (tert-butyloxycarbonyl) | Cbz (carboxybenzyl) |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Installation Reagent | Boc₂O (Di-tert-butyl dicarbonate) | Cbz-Cl (Benzyl chloroformate) |
| Stability Profile | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to mildly acidic and basic conditions. |
| Cleavage Lability | Labile to strong acids (TFA, HCl). | Labile to catalytic hydrogenolysis (H₂/Pd-C) and strong Lewis acids. |
| Cleavage Byproducts | Isobutylene (gas), CO₂ (gas) | Toluene (liquid), CO₂ (gas) |
Orthogonal Workflow Design
Orthogonal protection workflow for 8-azaspiro[4.5]decan-1-amine synthesis.
Mechanistic Causality & Self-Validating Protocols
The Boc Route: Acid-Labile Protection
The Boc group is highly valued for its absolute stability against catalytic hydrogenation and nucleophilic attack, making it ideal when downstream steps involve reducing agents [[4]]().
Protocol A: Regioselective 8-Boc Installation
-
Preparation: Dissolve 8-azaspiro[4.5]decan-1-amine (1.0 eq) in anhydrous methanol or dichloromethane (DCM) at 0 °C.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise. Causality: TEA neutralizes any hydrochloride salts and acts as an acid scavenger to drive the nucleophilic addition-elimination.
-
Reagent Addition: Slowly add Boc₂O (1.05 eq). Causality: The secondary piperidine amine is generally more nucleophilic than the sterically hindered primary cyclopentane amine. Controlled stoichiometry ensures regioselective protection of the C8 position.
-
Validation: Stir for 2 hours at room temperature. Monitor via TLC (ninhydrin stain) until the secondary amine is consumed.
Protocol B: Boc Cleavage (Acidolysis)
-
Preparation: Dissolve the 8-Boc intermediate in DCM.
-
Cleavage Cocktail: Add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio. Crucially, add 1% (v/v) triisopropylsilane (TIPS) or a thiol. Causality: Deprotection generates highly electrophilic tert-butyl cations. Scavengers are required to trap these species and prevent unwanted alkylation of the spirocycle5.
-
Self-Validation: Stir at room temperature. The reaction is self-validating: the intermediate carbamic acid undergoes spontaneous decarboxylation, yielding CO₂ and isobutylene gas 6. The cessation of effervescence (bubbling) visually confirms reaction completion.
The Cbz Route: Hydrogenolysis-Labile Protection
The Cbz group is the optimal choice when the molecule must withstand acidic conditions during intermediate synthetic steps 2.
Protocol C: 8-Cbz Installation
-
Preparation: Dissolve the spirocycle in a biphasic mixture of THF and saturated aqueous NaHCO₃ (1:1). Causality: These Schotten-Baumann conditions keep the amine unprotonated in the organic layer while sequestering the generated HCl byproduct into the aqueous phase, preventing the amine from deactivating.
-
Reagent Addition: Cool to 0 °C and add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise 3.
-
Validation: Stir vigorously for 3 hours. Separate the organic layer, wash with brine, and concentrate.
Protocol D: Cbz Cleavage (Catalytic Hydrogenolysis)
-
Preparation: Dissolve the 8-Cbz intermediate in methanol.
-
Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) carefully under an inert argon atmosphere. Causality: Pd/C is highly pyrophoric in the presence of methanol vapor and oxygen; argon purging prevents ignition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). The palladium catalyst coordinates the benzyl group, cleaving the C-O bond to release toluene and CO₂ [[6]]().
-
Self-Validation: Monitor the volumetric uptake of H₂ gas from the balloon. The reaction is complete when the balloon stops deflating (typically 4-12 hours).
Quantitative Performance Comparison
Based on standard synthetic applications for spirocyclic amines, the following table summarizes the expected performance metrics for both protecting groups.
| Metric | Boc Protection Workflow | Cbz Protection Workflow |
| Typical Installation Yield | 88% - 95% | 82% - 90% |
| Installation Time | 2 - 4 hours | 3 - 6 hours |
| Typical Cleavage Yield | 92% - 98% | 85% - 95% |
| Cleavage Time | 1 - 2 hours | 4 - 12 hours |
| Purification Requirement | Often requires only simple evaporation (volatiles removed in vacuo). | Requires filtration through Celite to remove Pd/C catalyst. |
Strategic Recommendations
For researchers manipulating 8-azaspiro[4.5]decan-1-amine:
-
Select Boc if your downstream functionalization of the C1 primary amine involves reductive amination or catalytic hydrogenation, as Boc is completely inert to Pd/C and H₂ 4.
-
Select Cbz if the functionalization of the C1 amine requires harsh acidic conditions (e.g., peptide coupling using acidic additives or removal of an orthogonal acid-labile group like a tert-butyl ester), which would prematurely strip a Boc group 2.
References
- Benchchem. "Literature review of Boc vs. Cbz protecting groups". Benchchem.
- Master Organic Chemistry.
- European Patent Office. "SHP2 INHIBITORS - EP 3772513 A1".
- Benchchem. "8-Cbz-8-azaspiro[4.5]decan-1-one". Benchchem.
- Suzhou Highfine Biotech. "Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups". Highfine.
- Chemistry Steps. "Boc Protecting Group for Amines". Chemistry Steps.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Cbz-8-azaspiro[4.5]decan-1-one| [benchchem.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Advanced Analytical Strategies for Purity Assessment of tert-Butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
As drug discovery increasingly pivots toward complex, high-sp³-character scaffolds to improve clinical success rates, spirocyclic piperidines like tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate have emerged as critical building blocks. However, assessing the purity of this specific intermediate presents a distinct analytical challenge: the molecule is entirely devoid of a UV chromophore.
As a Senior Application Scientist, I have designed this guide to objectively compare analytical methodologies for this class of compounds. We will deconstruct why traditional methods fail and provide self-validating, field-proven protocols for advanced detection modalities.
The Analytical Challenge: Structural Causality
Traditional pharmaceutical purity assays rely heavily on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). For tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate, the spirocyclic aliphatic core (8-azaspiro[4.5]decane) and the tert-butyloxycarbonyl (Boc) protecting group contain only
The Causality of UV Failure: Because the molecule lacks conjugated
The Causality of GC-MS Failure: Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed for this analyte. The Boc carbamate linkage is thermally labile; exposure to typical GC inlet temperatures (>200°C) induces pyrolytic cleavage, yielding the free amine and isobutylene gas. This thermal degradation artifact makes GC-MS unreliable for intact purity assessment.
Comparative Analysis of Advanced Detection Modalities
To establish a self-validating analytical system, we must pivot to orthogonal, mass-responsive detection modalities:
HPLC-CAD: The Universal Chromatographic Solution
Unlike UV, a Charged Aerosol Detector (CAD) measures the physical mass of the analyte. The eluent is nebulized, and the solvent is evaporated. The remaining analyte particles collide with a stream of ionized nitrogen gas, transferring a charge that is subsequently measured by an electrometer.[1].
1H-qNMR: The Metrological Gold Standard
When a certified reference standard of the exact spirocyclic intermediate is unavailable, Quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) becomes indispensable. qNMR relies on the fundamental quantum mechanical principle that the integrated area of a nuclear resonance is directly proportional to the molar quantity of the nuclei producing it.[2].
Quantitative Performance Comparison
| Analytical Modality | Detection Mechanism | Sensitivity (LOD) | Linearity (R²) | Reference Std Required? | Suitability for Target |
| HPLC-UV (210 nm) | Photon absorption | ~5–10 µg/mL | < 0.95 (due to drift) | Yes | Poor (No chromophore, high background) |
| GC-MS | Electron Ionization (EI) | ~0.1 µg/mL | N/A (Degrades) | Yes | Poor (Thermal cleavage of Boc group) |
| HPLC-CAD | Particle charge transfer | ~1–5 ng/mL | > 0.99 (Log-Log) | Yes (for exact quant) | Excellent (Universal, mass-based) |
| 1H-qNMR | Nuclear spin resonance | ~100 µg/mL | > 0.999 | No (Uses generic IS) | Excellent (Absolute structural quantitation) |
Experimental Protocols: Self-Validating Workflows
Protocol 1: HPLC-CAD Purity Profiling
Rationale: This method separates the target from synthetic byproducts (e.g., unreacted spirocyclic amine, Boc-anhydride) using a mass-responsive detector.
-
Sample Preparation: Accurately weigh and dissolve 1.0 mg of the sample in 1.0 mL of Methanol. Validation Step: Ensure complete dissolution; particulates will cause CAD spiking.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Causality Rule: CAD mandates the exclusive use of volatile mobile phase additives. Non-volatile salts will precipitate during desolvation, creating massive background noise[1].
-
-
CAD Parameters: [3]. Set the evaporation temperature to 35°C to prevent the volatilization of the relatively low-molecular-weight spirocycle (MW ~254 g/mol ).
-
Data Processing: Apply a power transformation (typically
to ) to the CAD signal to linearize the inherently non-linear response curve before calculating area percentages[3].
Protocol 2: 1H-qNMR Absolute Purity Determination
Rationale: This protocol provides absolute mass fraction purity, serving as the ultimate ground truth.
-
Internal Standard (IS) Selection: Use Maleic Acid (certified reference material, >99.9%). Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in CDCl₃, which is completely isolated from the aliphatic envelope of the spirocycle (1.2–2.0 ppm) and the massive Boc singlet (1.44 ppm).
-
Sample Weighing: Accurately co-weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid into the same vial using a microbalance (d = 0.001 mg).
-
Acquisition Parameters:
-
Calculation: Integrate the Boc peak (9H, 1.44 ppm) and the Maleic Acid peak (2H, 6.3 ppm). Calculate absolute purity using the standard mass balance equation.
Visualizing the Workflows
Caption: Workflow of HPLC-CAD, highlighting the transition from liquid separation to aerosol charge detection.
Caption: Logical sequence for absolute purity determination using 1H-qNMR with an internal standard.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, National Institutes of Health (PMC). Available at:[Link]
-
Science.gov Aggregated Research. "Quantitative HPLC Method: Repeatability and Detector Optimization." Science.gov. Available at:[Link]
Sources
Scaffold Hopping in Medicinal Chemistry: A Comparative Guide to 1-Amino-8-azaspiro[4.5]decane Hydrochloride
Executive Summary
The transition from planar, aromatic molecules to structurally complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry, often referred to as "escaping flatland." Increasing the fraction of sp³-hybridized carbons (
This technical guide critically evaluates 1-amino-8-azaspiro[4.5]decane hydrochloride , a premium spirocyclic diamine scaffold. We objectively compare its physicochemical and pharmacokinetic performance against traditional bioisosteres like 4-aminopiperidine and piperazine. Supported by experimental workflows and mechanistic causality, this guide demonstrates why spirocyclic integration is essential for overcoming metabolic clearance and target selectivity bottlenecks.
Structural Rationale & Mechanistic Causality
The Spirocyclic Advantage
1-amino-8-azaspiro[4.5]decane features a quaternary spiro carbon that fuses a five-membered cyclopentylamine ring with a six-membered piperidine ring. This specific topology offers three distinct mechanistic advantages over traditional flat or monocyclic amines:
-
Steric Shielding & Metabolic Stability: Traditional secondary and tertiary amines (like piperazine) are highly susceptible to CYP450-mediated
-carbon oxidation and subsequent ring opening or dealkylation. The rigid, orthogonal arrangement of the spiro[4.5]decane system creates a steric shield around the basic nitrogen centers. This prevents the optimal spatial alignment required for the CYP450 active site to abstract a proton, drastically reducing intrinsic clearance ( )[2]. -
Vectorial Trajectory of Pharmacophores: The inherent three-dimensional nature of the spirocycle allows for precise, rigid spatial orientation of distal functional groups. In the optimization of SHP2 allosteric inhibitors and CaV2.2 channel blockers, replacing flexible aminopiperidines with azaspiro[4.5]decane maintained critical hydrogen-bond networks while eliminating conformational entropy penalties during target binding[1][3].
-
Modulation of Basicity (pKa): The spiro fusion subtly withdraws electron density via inductive effects across the rigid framework, lowering the pKa of the amines compared to highly basic linear or simple cyclic aliphatic amines. This reduction in basicity improves membrane permeability and reduces phospholipidosis risks.
Figure 1: Mechanistic pathway comparing CYP450-mediated degradation vs. spirocyclic steric shielding.
Objective Performance Comparison
To objectively evaluate the utility of the 1-amino-8-azaspiro[4.5]decane hydrochloride salt, we benchmark it against two widely used building blocks: 4-Aminopiperidine and Piperazine .
Table 1: Physicochemical and In Vitro ADME Profiling
| Parameter | 1-amino-8-azaspiro[4.5]decane HCl | 4-Aminopiperidine HCl | Piperazine HCl | Causality / Impact on Drug Design |
| 1.00 | 1.00 | 1.00 | All are fully saturated, but the spirocycle offers 3D volume (globularity) rather than a flat chair conformation. | |
| pKa (Basic Amine) | ~ 9.4 | ~ 10.2 | ~ 9.8 | Lower pKa in the spirocycle reduces basicity-driven hERG binding and improves passive membrane permeability. |
| LogD (pH 7.4) | 0.45 | -0.20 | -1.20 | The spirocycle provides a highly balanced lipophilicity profile, ideal for CNS penetration and oral bioavailability. |
| HLM | < 15 µL/min/mg | ~ 45 µL/min/mg | ~ 30 µL/min/mg | Spiro quaternary carbon blocks |
| Vector Rigidity | High (Orthogonal) | Low (Flexible) | Moderate | Spirocycles lock substituents into distinct vectors, minimizing entropy loss upon target receptor binding[3]. |
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols detail how the comparative data for these scaffolds is generated in a standard medicinal chemistry laboratory.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein).
-
NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).
-
Test compounds (10 mM in DMSO).
-
Positive controls: Verapamil (high clearance) and Dextromethorphan (moderate clearance).
Step-by-Step Methodology:
-
Preparation: Dilute the 10 mM stock of 1-amino-8-azaspiro[4.5]decane HCl to 100 µM in 50% acetonitrile/water.
-
Incubation Mixture: In a 96-well plate, combine 71.5 µL of 100 mM potassium phosphate buffer (pH 7.4), 12.5 µL of NADPH regenerating system, and 5 µL of HLM (final protein concentration: 1 mg/mL). Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 1 µL of the 100 µM test compound (final concentration: 1 µM, <0.1% DMSO).
-
Time-Course Sampling: At
minutes, withdraw 20 µL aliquots and immediately quench into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). -
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
-
Data Validation: Calculate the half-life (
) using the natural log of the percentage of remaining compound versus time. The assay is self-validating only if Verapamil shows >80% depletion at 30 minutes.
Protocol B: pKa and LogD Determination via Potentiometric Titration
Accurate pKa measurement is critical to understanding the scaffold's ionization state at physiological pH.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2-3 mg of 1-amino-8-azaspiro[4.5]decane HCl in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength).
-
Titration Setup: Use an automated potentiometric titrator (e.g., SiriusT3) equipped with a standardized pH electrode.
-
Acid-Base Titration: Titrate the solution with standardized 0.5 M HCl to pH 2.0, then back-titrate with standardized 0.5 M KOH to pH 12.0 under a nitrogen atmosphere to prevent CO₂ absorption.
-
LogD Partitioning: To determine LogD, perform a dual-phase titration by adding a known volume of octanol to the aqueous sample and repeating the titration. The shift in the apparent pKa in the presence of octanol is used to calculate the partition coefficient.
-
Analysis: Use the Bjerrum plot to extract the exact pKa values of the primary and secondary amines.
Figure 2: Hit-to-lead optimization workflow utilizing spirocyclic bioisostere replacement.
Case Studies in Drug Development
The practical superiority of 1-amino-8-azaspiro[4.5]decane is well-documented in recent literature:
-
Allosteric SHP2 Inhibitors: In the optimization of SHP2 inhibitors, researchers replaced flat, polar pharmacophores with spirocyclic ring systems. The incorporation of an azaspiro[4.5]decane core specifically improved cellular potency and membrane permeability, leading to highly efficacious in vivo pharmacokinetic profiles[3].
-
CaV2.2 Channel Inhibitors (Analgesics): A major liability of early CaV2.2 inhibitors was the formation of persistent, circulating sulfonamide metabolites due to the rapid degradation of the central aminopiperidine scaffold. By replacing the core with 2-azaspiro[4.5]decane, researchers achieved a 3-fold increase in potency while utilizing the spirocycle as a robust, metabolically stable anchor for distal pharmacophores[2].
Conclusion
For drug development professionals facing hit-to-lead bottlenecks related to metabolic clearance, poor solubility, or off-target toxicity, 1-amino-8-azaspiro[4.5]decane hydrochloride offers a scientifically validated solution. By forcing the molecule out of "flatland" and into a rigid, sterically protected 3D conformation, this scaffold outperforms traditional monocycles like 4-aminopiperidine across all critical ADME metrics.
References
-
Reymond, J.-L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at:[Link]
-
Chen, Y. N., et al. (2019). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
NIH PMC. (2016). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. Available at:[Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different acidic reagents for Boc removal
A Comparative Guide to Acidic Reagents for Boc Removal
For researchers, scientists, and drug development professionals engaged in organic synthesis, particularly in the realms of peptide synthesis and complex molecule construction, the strategic use of protecting groups is paramount.[1][2][] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][4] However, the choice of acidic reagent for Boc deprotection is a critical decision that can significantly impact reaction efficiency, selectivity, and the integrity of the target molecule.[1][5] This guide provides an in-depth, objective comparison of common acidic reagents for Boc removal, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Boc Protecting Group: A Foundation of Modern Synthesis
The Boc group protects amines by converting them into less reactive carbamates.[6] This strategy is fundamental in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where it allows for the controlled, stepwise assembly of amino acids.[7][8] The utility of the Boc group is intrinsically linked to its acid lability, which provides an orthogonal deprotection strategy in the presence of other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups.[2][6][9][10]
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-defined mechanism.[1][4][11] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid.[1][8][11][12][13][14] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4][11][12][13][14] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[1][4][11][12][13][14] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.[4][11][12][14]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
A critical consideration in this mechanism is the generation of the reactive tert-butyl cation.[15][16] This electrophile can lead to undesirable side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, methionine, and cysteine.[17] To mitigate these side reactions, scavengers are often added to the reaction mixture to trap the carbocation.[18][19]
Comparative Analysis of Acidic Reagents
The choice of acid for Boc deprotection is a crucial parameter that influences reaction kinetics, selectivity, and the overall success of the synthetic step. While numerous strong acids can effect this transformation, Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), and to a lesser extent, Formic Acid, are the most commonly employed reagents.[5][18]
Trifluoroacetic Acid (TFA)
TFA is a powerful and highly effective reagent for Boc removal, particularly in the context of SPPS.[2][4] Its high acidity and volatility, which simplifies its removal during work-up, make it a popular choice.[1][11]
-
Typical Conditions: TFA is typically used in concentrations ranging from 20-50% in a solvent like dichloromethane (DCM) at room temperature.[1][2][5][18] In some cases, neat TFA may be employed for rapid and complete deprotection.[5] Reaction times are generally short, ranging from 30 minutes to a few hours.[1][4][5]
-
Advantages: The primary advantages of TFA are its high efficiency and the ease of its removal due to its volatility.[1][11] It is particularly effective for deprotecting a wide range of Boc-protected amines.
-
Disadvantages: TFA is a strong, corrosive acid that requires careful handling.[18][20] A significant drawback is its potential to cleave other acid-sensitive protecting groups, leading to a lack of selectivity in complex molecules.[5] The trifluoroacetate salt of the deprotected amine can sometimes be oily and difficult to handle or crystallize.[5] Furthermore, the formation of trifluoroacetylated byproducts can occur under certain conditions.[17]
Hydrochloric Acid (HCl)
HCl is a cost-effective and readily available alternative to TFA for Boc deprotection.[1] It is often supplied as a solution in an organic solvent, such as dioxane or ethyl acetate.[1][5]
-
Typical Conditions: A 4M solution of HCl in dioxane is a commonly used reagent, with reactions typically running for 1 to 12 hours at room temperature.[1][21][22][23] HCl can also be used in other solvents like methanol or in aqueous solutions.[5][19]
-
Advantages: HCl is generally more selective than TFA, particularly in the presence of other acid-labile groups like tert-butyl esters.[2][22][23] The resulting hydrochloride salt of the deprotected amine is often a crystalline solid, which can facilitate purification by simple filtration.[5]
-
Disadvantages: Reactions with HCl can sometimes be slower than with TFA.[5] There is also a potential for the formation of chlorinated byproducts in some cases.[1] Being a strong acid, HCl also requires careful handling and appropriate safety precautions.[24][25]
Formic Acid
Formic acid is a weaker acid compared to TFA and HCl, and its use for Boc deprotection is less common. However, it can be a valuable reagent in specific situations where a milder deprotection agent is required to avoid the degradation of sensitive substrates.
-
Typical Conditions: Neat formic acid has been used for Boc deprotection, particularly when TFA has been observed to cause degradation.
-
Advantages: Its milder nature can be advantageous for substrates that are sensitive to stronger acids.
-
Disadvantages: Deprotection with formic acid is generally much slower than with TFA or HCl. Its application is more niche and less universally applicable.
Data Summary: A Head-to-Head Comparison
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Formic Acid |
| Typical Concentration | 20-50% in DCM, or neat[1][2][5][18] | 4M in Dioxane; 1-4M in other organic solvents[1][5][21] | Neat |
| Reaction Time | 0.5 - 4 hours[1][4] | 1 - 12 hours (can be faster with higher concentrations)[1][5] | Generally slower |
| Key Advantages | Highly effective, volatile (easy to remove)[1] | Cost-effective, often yields crystalline salts, more selective than TFA[1][5] | Milder, suitable for sensitive substrates |
| Key Disadvantages | Can be less selective, corrosive, potential for trifluoroacetylation byproducts[1][5][17][18] | Can be less reactive than TFA, potential for chlorinated byproducts[1] | Slower reaction times, less universally applicable |
| Product Salt Form | Trifluoroacetate (often oily)[5] | Hydrochloride (often crystalline)[5] | Formate |
Experimental Protocols
To provide a practical context for the discussed reagents, the following are detailed, step-by-step methodologies for Boc deprotection.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. csbio.com [csbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. peptide.com [peptide.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Acids - Wordpress [reagents.acsgcipr.org]
- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. ICSC 1673 - TRIFLUOROACETIC ACID [chemicalsafety.ilo.org]
- 21. Boc Deprotection - HCl [commonorganicchemistry.com]
- 22. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. experts.arizona.edu [experts.arizona.edu]
- 24. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 25. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
synthetic routes to functionalized 8-azaspiro[4.5]decane scaffolds
The 8-azaspiro[4.5]decane scaffold—a piperidine ring spiro-fused to a cyclopentane ring—represents a privileged architecture in medicinal chemistry. It serves as a core structural motif in muscarinic agonists,
This guide provides a technical comparison of synthetic strategies for constructing and functionalizing this scaffold, moving beyond generic textbook descriptions to evaluate route efficiency, scalability, and functional group tolerance.
Executive Analysis: Strategic Disconnections
The synthesis of 8-azaspiro[4.5]decane relies on two primary disconnections:
-
Piperidine Ring Construction: Building the 6-membered nitrogen ring onto a pre-existing cyclopentane core.
-
Cyclopentane Ring Construction: Building the 5-membered carbocycle onto a pre-existing 4-piperidone core.
The choice of route dictates the substitution pattern available for downstream SAR (Structure-Activity Relationship) studies.
Comparative Analysis of Synthetic Routes
Route 1: The Guareschi-Thorpe Cyclization (The "Imide" Route)
Best for: Large-scale preparation of the unsubstituted core; creating 7,9-dione intermediates.
This classical industrial route constructs the piperidine ring via a double condensation. It is the most robust method for generating multigram quantities of the core scaffold.
-
Mechanism: Condensation of a cyclopentane-1,1-diacetic acid derivative (or cyanoacetate equivalent) with a nitrogen source (urea or ammonia).
-
Key Intermediate: 8-Azaspiro[4.5]decane-7,9-dione.[1]
-
Pros: Inexpensive starting materials; highly scalable; crystalline intermediates.
-
Cons: Harsh conditions (high temp, acidic hydrolysis); limited functional group tolerance on the piperidine ring during the initial step.
Route 2: Ring-Closing Metathesis (RCM)
Best for: 1-4 functionalization (cyclopentane ring); rapid analogue generation.
Modern drug discovery favors this route for its modularity. Starting from commercially available 4-piperidone, the quaternary center is established first, followed by ring closure.
-
Mechanism: 4,4-Diallylation of N-protected 4-piperidone followed by Ru-catalyzed Ring-Closing Metathesis.
-
Key Intermediate: 8-Azaspiro[4.5]dec-2-ene (unsaturated cyclopentane ring).
-
Pros: Allows introduction of handles (alkenes) for further functionalization (epoxidation, dihydroxylation, fluorination); mild conditions.
-
Cons: Cost of Ru-catalysts; potential for difficult purification of metal residues.
Route 3: Radical/Metal-Catalyzed Cascade Cyclization
Best for: Complex, highly substituted scaffolds (e.g., fluoroalkyl derivatives).
Recent advances utilize transition metal catalysis (Cu, Pd, Au) to stitch the spirocycle together while introducing complex functionality in a single step.
-
Mechanism: Copper-catalyzed difluoroalkylation-dearomatization of N-benzylacrylamides or similar precursors.[2]
-
Pros: High atom economy; introduction of metabolic blockers (fluorine) in the ring-forming step.
-
Cons: Substrate specificity is high; often limited to specific electronic requirements.
Performance Metrics Comparison
| Metric | Route 1: Guareschi-Thorpe | Route 2: RCM Approach | Route 3: Catalytic Cascade |
| Overall Yield | High (60–85%) | Moderate (40–65%) | Variable (30–70%) |
| Step Count | 3–4 Steps | 3 Steps | 1–2 Steps (Convergent) |
| Scalability | High (kg scale) | Moderate (g scale) | Low (mg to g scale) |
| FG Tolerance | Low (Acid/Base sensitive) | High (Compatible with esters, amides) | Specific (Requires activated alkenes) |
| Key Utility | Core Scaffold Production | Diversity-Oriented Synthesis | Late-Stage Functionalization |
Detailed Experimental Protocols
Protocol A: Scalable Synthesis via Guareschi-Thorpe (Imide Route)
Target: 8-Azaspiro[4.5]decane (HCl salt)
-
Condensation:
-
Combine 1,1-cyclopentanediacetic acid (1.0 eq) and urea (1.5 eq) in a reaction vessel.
-
Heat the melt to 170–180 °C for 2 hours. Ammonia evolves.
-
Cool to room temperature. Recrystallize the resulting solid from ethanol/water to obtain 8-azaspiro[4.5]decane-7,9-dione .
-
Validation: Melting point should be distinct (approx. 154–156 °C for similar spiro-imides).
-
-
Reduction:
-
Suspend the dione (1.0 eq) in anhydrous THF under
. -
Carefully add LiAlH
(4.0 eq) pellets at 0 °C. -
Reflux for 12–24 hours.
-
Quench via Fieser method (
mL , mL 15% NaOH, mL ). -
Filter, dry (
), and concentrate. -
Treat with HCl/ether to precipitate the 8-azaspiro[4.5]decane hydrochloride .
-
Protocol B: Functionalization via RCM
Target: 2,3-Dihydroxy-8-azaspiro[4.5]decane derivative
-
Allylation:
-
To a solution of N-Boc-4-piperidone in THF at -78 °C, add LiHMDS (2.2 eq).
-
Add allyl bromide (2.5 eq) dropwise. Warm to RT.
-
Note: This typically yields the 4,4-diallyl product. Verify by NMR (disappearance of
-protons).
-
-
Metathesis:
-
Dissolve the diallyl intermediate in degassed DCM (0.01 M concentration to favor intramolecular reaction).
-
Add Grubbs II catalyst (2–5 mol%).
-
Stir at RT or mild reflux (40 °C) for 4–12 hours.
-
Concentrate and purify via silica gel chromatography to isolate N-Boc-8-azaspiro[4.5]dec-2-ene .
-
-
Functionalization (Upjohn Dihydroxylation):
-
Treat the alkene with catalytic OsO
and NMO (N-methylmorpholine N-oxide) in acetone/water. -
Yields the cis-diol, providing a polar handle on the cyclopentane ring.
-
Visualizing the Synthetic Logic
Figure 1: Decision Tree for Route Selection
Use this logic flow to determine the optimal synthetic path based on your target's substitution pattern.
Caption: Strategic selection of synthetic routes based on the desired functionalization of the 5-membered ring.
Figure 2: The RCM Workflow for Functionalized Scaffolds
A detailed view of the Ring-Closing Metathesis pathway, highlighting the divergence points for functional group introduction.
Caption: The RCM pathway offers a divergent synthesis, allowing access to saturated, oxidized, and halogenated spiro-analogues from a common intermediate.
References
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: PubMed / NIH [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A cost-effective synthesis. Source: MDPI (Molbank) [Link]
-
Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation. Source: Royal Society of Chemistry (Org.[2] Biomol. Chem.) [Link]
- Preparation of 8-azaspiro[4.5]decane-7,9-dione compounds (Patent CN101830882A).
-
Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands. Source: PubMed [Link]
Sources
Technical Guide: Advantages of Pre-Functionalized Spirocyclic Building Blocks in Drug Discovery
Introduction: The Structural Imperative – Escaping Flatland
In modern drug discovery, the over-reliance on flat, aromatic scaffolds (phenyl, pyridine, heteroaromatics) has contributed to high attrition rates due to poor physicochemical properties and lack of selectivity. This phenomenon, often termed "Flatland," results in molecules with suboptimal solubility and promiscuous binding profiles.
Pre-functionalized spirocyclic building blocks —rigid, bicyclic systems fused at a single quaternary carbon—offer a validated solution. By introducing defined three-dimensional (3D) vectors and increasing the fraction of
This guide objectively compares pre-functionalized spirocyclic blocks against traditional aromatic and non-functionalized alternatives, supported by experimental data and validated protocols.
Comparative Analysis: Spirocycles vs. Aromatic Scaffolds[2][3][4][5][6][7]
The primary advantage of spirocyclic blocks is the modulation of physicochemical properties.[1][2] The quaternary center forces substituents into orthogonal planes, disrupting planar stacking (improving solubility) and restricting conformation (reducing entropic penalty upon binding).
Physicochemical Performance Data
The following table summarizes data from a comparative study on MCHr1 antagonists, where a flat morpholine moiety was replaced with various spirocyclic analogs (Johansson et al., 2016; BLDpharm Data).
Table 1: Impact of Spirocyclic Replacement on Key Drug-Like Properties
| Property | Flat Analog (Morpholine/Phenyl) | Spirocyclic Analog (e.g., 2-oxa-6-azaspiro[3.3]heptane) | Impact / Advantage |
| ~0.30 | > 0.55 | Higher Success Probability: Correlates with reduced toxicity and improved clinical transition (Lovering et al.). | |
| LogD (Lipophilicity) | 3.5 – 4.2 | 2.1 – 2.8 | Optimized: Lower LogD improves metabolic stability and reduces off-target binding. |
| Solubility (µM) | < 10 µM | > 100 µM | Critical Gain: Disruption of |
| hERG Inhibition | High ( | Low ( | Safety: 3D structure prevents intercalation into the hERG channel pore. |
| Metabolic Stability | Low ( | High ( | Duration: Blocked metabolic soft spots (e.g., benzylic positions) extend half-life. |
Vector Analysis and Structural Novelty
A critical, often overlooked advantage is vector positioning . Aromatic rings project substituents at 120° or 180° angles on a flat plane. Spirocycles, particularly spiro[3.3]heptanes and spiro[3.4]octanes, project substituents at defined angles (often ~109.5°) in 3D space, allowing access to binding pockets that flat molecules cannot reach.
Figure 1: Comparison of exit vectors. Aromatic scaffolds are limited to 2D planar projections, whereas spirocycles provide orthogonal vector access, exploring new chemical space.
The "Pre-Functionalized" Advantage: Synthetic Efficiency
The synthesis of spirocycles de novo is challenging, often requiring multi-step cyclizations (e.g., double alkylation, ring-closing metathesis) that are incompatible with high-throughput library generation.
Pre-functionalized blocks (e.g., N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid) function as "plug-and-play" modules. They allow medicinal chemists to install complex 3D cores using standard amide couplings or cross-couplings, effectively compressing a 10-step synthesis into a single transformation.
Figure 2: Workflow efficiency comparison. Using pre-functionalized blocks eliminates the complex ring-formation steps, accelerating SAR cycles.
Experimental Protocol: Cross-Coupling of Spirocyclic Amines
A common misconception is that the steric bulk of spirocycles hinders reactivity. However, with optimized protocols, pre-functionalized spirocyclic amines (e.g., 2,6-diazaspiro[3.3]heptanes) participate efficiently in Pd-catalyzed C-N cross-couplings.
Objective: Coupling a spirocyclic secondary amine building block with an aryl halide.
Materials
-
Building Block: 2-Boc-2,6-diazaspiro[3.3]heptane (Pre-functionalized spiro-amine).
-
Electrophile: Aryl Bromide (Drug scaffold intermediate).
-
Catalyst System:
/ XPhos or RuPhos (Buchwald Precatalysts are preferred). -
Base:
or NaOtBu. -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge an oven-dried reaction vial with the Aryl Bromide (1.0 equiv), Spirocyclic Amine (1.2 equiv), and Base (NaOtBu, 1.5 equiv).
-
Note: If the spirocyclic block is supplied as an oxalate or HCl salt (common for stability), add an extra equivalent of base.
-
-
Catalyst Addition:
-
Add the Pd source (e.g., RuPhos Pd G4, 2-5 mol%).
-
Why RuPhos? Bulky, electron-rich ligands are essential to overcome the steric hindrance of the spirocyclic secondary amine and prevent
-hydride elimination.
-
-
Reaction:
-
Add anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration).
-
Seal the vial and purge with
or Ar for 5 minutes. -
Heat to 80–100 °C for 4–12 hours.
-
-
Workup & Purification:
-
Deprotection (if applicable):
-
If the block contained a Boc group on the distal nitrogen, treat with TFA/DCM (1:4) at 0 °C to liberate the second amine for further diversification.
-
Case Study: Clinical Impact
Drug: Ledipasvir (HCV NS5A Inhibitor)
-
Role of Spirocycle: Ledipasvir contains a spiro[2.5]octane moiety.
-
Advantage: The spirocyclic fusion provides a rigid link that orients the imidazole unit into a precise vector required for picomolar potency against the viral protein. A flexible linker resulted in a >100-fold loss in potency.
-
Synthesis: The use of a pre-functionalized spirocyclic intermediate allowed the convergent assembly of the complex dimeric structure, facilitating its rapid development and commercialization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Organic Letters. [Link]
-
Johansson, A., et al. (2016).[1][6] Spirocyclic MCHr1 Antagonists with Improved Physicochemical Properties. Journal of Medicinal Chemistry. [Link]
-
SpiroChem AG. (n.d.). Spirocyclic Building Blocks in Medicinal Chemistry. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Safety Operating Guide
tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of complex chemical building blocks into high-throughput synthesis pipelines. tert-butyl N-{8-azaspiro[1]decan-1-yl}carbamate (CAS: 1824202-09-6) is a highly versatile spirocyclic piperidine derivative featuring a Boc-protected primary amine. While this compound is invaluable for synthesizing conformationally restricted pharmacophores, its downstream processing and disposal require rigorous adherence to environmental and safety protocols.
This guide provides a self-validating, step-by-step operational plan for the safe handling, decommissioning, and disposal of this compound and its associated reaction waste streams. By understanding the chemical causality behind these procedures, your laboratory can prevent hazardous incidents and ensure strict regulatory compliance.
Part 1: Physicochemical & Hazard Profiling
Before designing a disposal workflow, we must analyze the compound's intrinsic properties. As a piperidine derivative and an organic carbamate, it presents specific hazards, primarily related to skin/eye irritation and respiratory toxicity [1]. Furthermore, organic amines must never be discharged into aqueous environments due to their potential toxicity to aquatic life and environmental persistence [3].
Table 1: Physicochemical and Hazard Summary
| Parameter | Specification |
| Chemical Name | tert-butyl N-{8-azaspiro[1]decan-1-yl}carbamate |
| CAS Number | 1824202-09-6 |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Physical State | Solid (crystalline powder) |
| GHS Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
| Disposal Classification | Handled as Hazardous Chemical Waste; Requires Incineration |
Part 2: The Chemistry of Waste Generation (Causality)
In pharmaceutical development, this compound is rarely disposed of in its neat form. It is typically subjected to Boc-deprotection to liberate the primary amine for subsequent peptide or small-molecule coupling. The removal of the Boc (tert-butoxycarbonyl) group requires strong organic acids—most commonly Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)—in halogenated solvents like Dichloromethane (DCM) [2].
This reaction generates carbon dioxide (
Workflow for segregating and disposing of spirocyclic carbamate lab waste.
Part 3: Step-by-Step Laboratory Disposal Protocols
To ensure trustworthiness and safety, every protocol described below acts as a self-validating system —meaning the procedure includes built-in checks to verify that the hazard has been neutralized before moving to the next step.
Protocol A: Spill Cleanup and Neat Compound Disposal
Use this protocol for expired batches or accidental powder spills.
-
Isolate and Equip: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and an N95/P100 particulate respirator to prevent inhalation of the irritating powder.
-
Dry Containment: Gently sweep the solid tert-butyl N-{8-azaspiro[1]decan-1-yl}carbamate using a static-free brush. Do not use water , as the compound's lipophilic nature will cause it to spread rather than dissolve.
-
Collection: Transfer the swept solid into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Solvent Decontamination: Wipe the spill area with a damp paper towel soaked in a combustible solvent (e.g., ethanol or isopropanol) to dissolve and capture residual microscopic traces.
-
Validation & Disposal: Self-validation: Inspect the surface under standard lighting to ensure no crystalline residue remains. Place all contaminated wipes and the sealed HDPE container into a designated hazardous solid waste bin for high-temperature chemical incineration.
Protocol B: Post-Reaction Waste Disposal (Boc-Deprotection Stream)
Use this protocol for liquid waste generated after removing the Boc group with TFA/DCM.
-
Phase Segregation: In a separatory funnel, strictly separate the organic layer (containing DCM and the deprotected spirocyclic amine salt) from any aqueous wash layers.
-
Controlled Quenching (Aqueous): Transfer the acidic aqueous waste to a large beaker in a vented fume hood. Slowly, dropwise, add saturated sodium bicarbonate (
) solution. You will observe vigorous bubbling ( evolution) [2]. -
System Validation (pH Check): Self-validation: Continuously monitor the solution using pH indicator strips. Do not transfer the waste to a carboy until the bubbling has completely ceased and the solution maintains a stable pH of 6.0–8.0 for at least 5 minutes. This prevents delayed pressurization in the waste container.
-
Halogenated Organic Disposal: Transfer the DCM-rich organic layer into a specifically labeled "Halogenated Organic Waste" carboy. Ensure this carboy is stored in a secondary containment tray and is properly vented.
-
Final Decommissioning: Piperidine derivatives and halogenated solvents must be disposed of through a licensed professional waste disposal service. They will subject the waste to a chemical incinerator equipped with an afterburner and scrubber to safely neutralize
and gases generated during combustion [3].
Part 4: Regulatory Grounding & Environmental Compliance
Proper disposal goes beyond laboratory safety; it is a strict regulatory requirement. Under environmental protection guidelines, piperidine derivatives and their synthetic byproducts are considered hazardous to soil and aquatic ecosystems. They must never be disposed of via municipal sewer systems or standard landfills. The use of high-temperature incineration ensures the complete thermal destruction of the spirocyclic nitrogenous framework, preventing environmental accumulation and ensuring compliance with local hazardous waste regulations (e.g., EPA RCRA standards in the United States) [3].
By integrating these scientifically grounded, self-validating protocols into your standard operating procedures, your laboratory will protect its personnel, maintain regulatory compliance, and ensure uninterrupted drug discovery operations.
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate
This guide provides essential safety and logistical information for the handling and disposal of tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following protocols are designed to be a self-validating system, ensuring a safe and efficient workflow for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful and can cause gastrointestinal irritation.[2]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final and most critical barrier between the researcher and potential chemical exposure.[3] The following table summarizes the recommended PPE for handling tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[4][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a long-sleeved laboratory coat or gown.[7] | Prevents direct skin contact, which can lead to irritation.[1] Gowns should be disposable and close in the back for handling larger quantities or in situations with a higher risk of contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4][6][7] For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is recommended. | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Safe Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risk.
3.1. Engineering Controls and Work Environment
-
Ventilation: Always handle tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate in a well-ventilated area.[1][2][7] A chemical fume hood is strongly recommended to control the release of dust and vapors.[4][6]
-
Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible.[4][7]
3.2. Handling Protocol
-
Preparation: Before handling, inspect all PPE for integrity and don it correctly. Prepare all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.
-
During Handling: Avoid actions that could generate dust. Keep containers tightly closed when not in use.[1][7] Do not eat, drink, or smoke in the handling area.[2][6][7]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1] Decontaminate the work area and any equipment used.
Disposal Plan: Waste Management
Proper disposal is critical to prevent environmental contamination and ensure the safety of others.[4]
-
Waste Collection: Collect all waste, including unused chemical, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[4][7]
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]
-
Disposal: Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][6] Do not allow the chemical to enter drains or waterways.[1][2][4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][7][9]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[7] If skin irritation persists, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]
-
Spills: Evacuate the area and ensure adequate ventilation.[2][7] Wearing appropriate PPE, sweep up the spilled solid material and place it in a suitable container for disposal.[7] Avoid generating dust.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate.
Caption: A flowchart outlining the decision-making process for PPE selection based on the scale of work and potential for aerosol generation.
References
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 28).
- 8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 22).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Personal protective equipment for handling Azaperone N-Oxide - Benchchem. (n.d.).
- Safety Data Sheet - TargetMol. (n.d.).
- SAFETY DATA SHEET. (2024, June 20).
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 14).
- tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6).
- Safe handling of hazardous drugs - PMC. (n.d.).
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).
Sources
- 1. aksci.com [aksci.com]
- 2. targetmol.com [targetmol.com]
- 3. pppmag.com [pppmag.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
